Guanosine Triphosphate
Description
Significance of Guanosine (B1672433) Triphosphate as a Central Biological Nucleotide.
Guanosine Triphosphate (GTP) is a cornerstone of cellular function, primarily recognized for its role as a precursor in the synthesis of RNA. baseclick.eu During transcription, RNA polymerase enzymes utilize GTP, along with adenosine (B11128) triphosphate (ATP), cytidine (B196190) triphosphate (CTP), and uridine (B1682114) triphosphate (UTP), to build the growing RNA strand from a DNA template. baseclick.eu
Beyond its role as a monomeric unit for RNA, GTP is a significant, albeit more specific, energy currency within the cell. hmdb.cawikipedia.org The hydrolysis of GTP to Guanosine Diphosphate (B83284) (GDP) and inorganic phosphate (B84403) (Pi) releases a substantial amount of energy, which powers various metabolic reactions. fiveable.me This energy transfer is critical for processes such as protein synthesis and gluconeogenesis. hmdb.cawikipedia.org For instance, a molecule of GTP is generated during the citric acid cycle and can be readily converted to ATP, the cell's primary energy carrier, by the enzyme nucleoside-diphosphate kinase. wikipedia.orgbiologyonline.com
GTP's importance also extends to its function as a molecular switch in signal transduction pathways. hmdb.cawikipedia.org G-proteins, a large family of regulatory proteins, are activated when they bind to GTP. fiveable.me This activation initiates a cascade of downstream cellular responses, regulating a vast array of physiological processes. fiveable.me The subsequent hydrolysis of GTP to GDP deactivates the G-protein, terminating the signal. nih.gov
Furthermore, GTP is essential for the dynamic instability of microtubules, which are crucial components of the cytoskeleton involved in cell shape, division, and intracellular transport. hmdb.cayoutube.com Tubulin dimers bound to GTP polymerize to form microtubules, and the subsequent hydrolysis of GTP to GDP leads to their depolymerization. hmdb.ca
Overview of GTP's Multifaceted Roles in Eukaryotic and Prokaryotic Systems.
The functions of this compound (GTP) and the proteins that bind it (GTPases) are fundamental and widespread across both eukaryotic and prokaryotic domains, though with some domain-specific nuances.
In Eukaryotic Systems:
In eukaryotes, GTP's roles are extensive and integral to cellular complexity. Small GTPases, a superfamily of GTP-binding proteins, act as molecular switches that regulate a vast number of cellular activities. nih.gov These include:
Protein Synthesis: GTP provides the energy for the binding of aminoacyl-tRNA to the ribosome and for the translocation of the ribosome along the mRNA during translation. youtube.comresearchgate.net The initiation factor eIF2, a GTPase, is responsible for bringing the initiator Met-tRNA to the small ribosomal subunit. pnas.org Another factor, eIF5B, also utilizes GTP to facilitate the joining of the ribosomal subunits. pnas.org
Signal Transduction: G-proteins are central to transmembrane signaling, where they transmit signals from cell surface receptors to intracellular effectors, influencing processes like cell growth and differentiation. fiveable.meresearchgate.net
Cytoskeletal Organization: The polymerization and depolymerization of microtubules, which are critical for cell structure, motility, and division, are regulated by GTP binding and hydrolysis by tubulin. hmdb.cayoutube.com
Vesicular Traffic and Protein Translocation: GTPases are involved in the movement of vesicles between cellular compartments and the translocation of proteins across membranes, such as into the mitochondria. youtube.comresearchgate.net
Gene Expression and Cell Cycle Progression: Small GTPases like those in the Ras superfamily play crucial roles in controlling gene expression and the progression of the cell cycle. nih.gov The ARF GTPase family, for example, is involved in membrane traffic, actin dynamics, and other key eukaryotic processes. oup.com
In Prokaryotic Systems:
In prokaryotes, while the repertoire of GTPases is less extensive than in eukaryotes, they are nevertheless essential for critical cellular functions. asm.org Many universally conserved bacterial GTPases are implicated in:
Ribosome Assembly and Function: A significant number of prokaryotic GTPases are involved in ribosome biogenesis and protein synthesis. nih.govresearchgate.net For example, Initiation Factor 2 (IF-2), a GTPase, delivers the initiator fMet-tRNA to the ribosome. researchgate.net Other GTPases like Era, Der, and Obg are also conserved and play roles in ribosome assembly. researchgate.netasm.org
Cell Cycle Regulation and Division: GTP-binding proteins are involved in regulating the bacterial cell cycle. asm.orgfrontierspartnerships.org
Stress Response and Pathogenesis: GTPases can be involved in cellular responses to stress and have been identified as having roles in the pathogenesis of infectious diseases. nih.govasm.org
tRNA Modification: The universally conserved GTPase MnmE is involved in the modification of tRNA in both prokaryotes and eukaryotes. researchgate.net
While some GTPase functions are conserved across domains, such as their fundamental role in protein synthesis, the expansion and diversification of GTPase families in eukaryotes reflect the evolution of more complex cellular processes like extensive intracellular trafficking and intricate signaling networks. oup.comasm.org
Structure
2D Structure
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O14P3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMLYUALXHKNFT-UUOKFMHZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O14P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30235328 | |
| Record name | Guanosine triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30235328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Guanosine triphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001273 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
86-01-1, 36051-31-7, 56001-37-7 | |
| Record name | GTP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanosine triphosphate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086011 | |
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| Record name | Guanosine-5'-Triphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04137 | |
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| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Guanosine triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30235328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guanosine 5'-(tetrahydrogen triphosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.498 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Guanosine 5'-(tetrahydrogen triphosphate), trisodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.029 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Guanosine 5'-(disodium dihydrogen triphosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.473 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUANOSINE TRIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01WV7J708X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Guanosine triphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001273 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Gtp Biosynthesis and Metabolic Regulation
De Novo Purine (B94841) Biosynthesis Pathway Leading to Guanosine (B1672433) Triphosphate
The de novo synthesis of purine nucleotides is an intricate and energy-intensive pathway that constructs the purine ring from various precursors, including amino acids, CO2, and formyl tetrahydrofolate. mdpi.commdpi.com This multi-step process culminates in the formation of inosine (B1671953) monophosphate (IMP), the first compound in the pathway with a complete purine ring and the common precursor for both adenosine (B11128) monophosphate (AMP) and guanosine monophosphate (GMP). egyankosh.ac.inelifesciences.org
The synthesis of GMP from IMP marks a critical branch point in purine metabolism. This conversion is a two-step process. First, IMP is oxidized to xanthosine (B1684192) 5'-monophosphate (XMP). Subsequently, XMP is aminated to form GMP. duke.eduwikipedia.org The production of GMP requires energy in the form of ATP. libretexts.org
Key Enzymatic Steps: IMP Dehydrogenase (IMPDH), GMP Synthetase (GMPS), Guanylate Kinase (GUK), and Nucleoside Diphosphate (B83284) Kinase (NME)
The conversion of IMP to GTP is catalyzed by a series of four key enzymes:
Inosine Monophosphate Dehydrogenase (IMPDH): This enzyme catalyzes the first committed and rate-limiting step in the de novo synthesis of GTP. nih.govplos.org It facilitates the NAD+-dependent oxidation of IMP to XMP. duke.eduplos.org
GMP Synthetase (GMPS): Following the formation of XMP, GMPS catalyzes its conversion to GMP. duke.eduwikipedia.org This reaction involves the hydrolysis of glutamine to provide an amine group for the amination of XMP. researchgate.net
Guanylate Kinase (GUK): Once GMP is synthesized, it undergoes two sequential phosphorylation reactions to become GTP. The first phosphorylation is carried out by GUK, which converts GMP to guanosine diphosphate (GDP). duke.eduresearchgate.net
Nucleoside Diphosphate Kinase (NME): The final step in GTP synthesis is the phosphorylation of GDP to GTP, a reaction catalyzed by the NME family of enzymes. duke.eduresearchgate.net
| Enzyme | Abbreviation | Function | Substrate | Product |
|---|---|---|---|---|
| Inosine Monophosphate Dehydrogenase | IMPDH | Catalyzes the rate-limiting step in de novo GTP synthesis. | Inosine Monophosphate (IMP) | Xanthosine 5'-Monophosphate (XMP) |
| GMP Synthetase | GMPS | Catalyzes the amination of XMP to form GMP. | Xanthosine 5'-Monophosphate (XMP) | Guanosine Monophosphate (GMP) |
| Guanylate Kinase | GUK | Phosphorylates GMP to GDP. | Guanosine Monophosphate (GMP) | Guanosine Diphosphate (GDP) |
| Nucleoside Diphosphate Kinase | NME | Phosphorylates GDP to GTP. | Guanosine Diphosphate (GDP) | Guanosine Triphosphate (GTP) |
Regulation of Rate-Limiting Enzymes in De Novo this compound Synthesis
The de novo synthesis of GTP is meticulously regulated to meet cellular demands. This regulation primarily occurs at the level of the rate-limiting enzyme, IMPDH. researchgate.net GMP, the end product of this specific branch of the pathway, acts as a competitive inhibitor of IMPDH, binding to the IMP pocket and thus controlling its own synthesis through feedback inhibition. elifesciences.orglibretexts.org Furthermore, the assembly of IMPDH into filaments can desensitize the enzyme to this feedback inhibition, thereby boosting nucleotide production when required. researchgate.net
Salvage Pathways of Guanylate Production
In addition to de novo synthesis, cells can generate guanylates through salvage pathways, which recycle pre-existing purine bases and nucleosides. nih.govmicrobenotes.com These pathways are less energy-intensive compared to de novo synthesis and are particularly important in tissues with limited de novo synthetic capacity. egyankosh.ac.inmicrobenotes.com The salvage pathway for guanylates primarily involves the conversion of guanine (B1146940) to GMP. nih.gov
Spatial and Temporal Regulation of Intracellular this compound Pools
The regulation of GTP extends beyond enzymatic control to include the spatial and temporal organization of its synthesis and distribution within the cell. nih.govnih.gov This ensures that GTP is available at the right time and place to meet the specific needs of various cellular processes. xiahepublishing.com
Evidence for Heterogeneous Intracellular this compound Distribution
Historically, intracellular GTP concentrations were measured from homogenized cell lysates, which provided an average value. nih.gov However, the development of genetically encoded sensors for free GTP, known as GEVALs, has revealed a more complex picture. nih.gov These sensors have demonstrated a heterogeneous distribution of free GTP within living cells, with distinct regions of higher and lower concentrations. duke.edunih.gov
This uneven distribution suggests the existence of GTP gradients that can influence cellular phenotypes. duke.edunih.gov For instance, evidence suggests that the enzymes involved in GTP production, including IMPDH2, GMPS, GUK1, and NME1, can co-localize in specific cellular compartments, such as the lamellipodia of migrating cells and the protrusions of invading cancer cells. nih.gov This compartmentalization of GTP synthesis likely contributes to the establishment of local GTP pools that can be rapidly utilized for specific functions, such as cytoskeletal remodeling and cell migration. nih.govnih.gov The formation of a "purinosome," a multi-enzyme complex containing the enzymes for de novo purine synthesis, further supports the concept of metabolic channeling to efficiently produce purines where they are needed. nih.gov
Compartmentalization of this compound Biosynthetic Enzymes (e.g., Purinosome Complexes)
The spatial and temporal organization of metabolic pathways is a critical aspect of cellular efficiency and regulation. In the context of de novo purine biosynthesis, which culminates in the production of this compound (GTP) and Adenosine Triphosphate (ATP), cells employ a remarkable strategy of enzyme compartmentalization through the formation of dynamic, multi-enzyme complexes known as purinosomes. researchgate.netnih.gov
The purinosome is a transient structure that sequesters all six enzymes required for the ten-step conversion of phosphoribosyl pyrophosphate (PRPP) to inosine monophosphate (IMP), the precursor for both AMP and GMP. researchgate.netjst.go.jp The assembly of this complex is not random but a highly regulated process, typically induced by conditions of purine deficiency. nih.govduke.edu When purine levels are low, the biosynthetic enzymes cluster together in the cytoplasm, and these clusters rapidly dissipate once purine levels are restored. researchgate.netnih.gov
Structurally, the purinosome is thought to have a core composed of the first three enzymes in the pathway—PPAT, GART, and FGAMS—with the remaining enzymes (PAICS, ADSL, and ATIC) interacting peripherally. pnas.org Beyond these core de novo enzymes, research has shown that the purinosome also incorporates enzymes that direct IMP towards guanylate synthesis, such as IMP dehydrogenase (IMPDH) and GMP synthetase (GMPS). nih.gov Evidence also suggests the co-localization of enzymes that perform the final phosphorylation steps to generate GTP, including guanylate kinase (GUK1) and nucleoside diphosphate kinase (NME1), particularly at the leading edge of migrating cells. nih.govduke.edu This suggests the formation of a "GTP-synthome" to support localized cellular processes.
The formation and function of the purinosome are influenced by several factors:
Cell Cycle: Purinosome formation is cell cycle-dependent, with the highest number of complexes observed during the G1 phase, a period of active growth and preparation for DNA synthesis. jst.go.jppnas.org
Cellular Machinery: These complexes are not static; they exhibit directed movement along microtubules and tend to localize near mitochondria. nih.govjst.go.jp This proximity is believed to be advantageous for utilizing mitochondrially-derived metabolites, such as formate (B1220265), and the high local concentrations of ATP required for the energy-intensive de novo synthesis pathway. nih.govunibas.ch
Regulatory Factors: The assembly is a controlled process involving molecular chaperones like HSP70 and HSP90 and is influenced by cellular signaling pathways, including mTOR. jst.go.jpnih.gov Recent findings indicate that the ubiquitination of the PAICS enzyme can be a driving mechanism for purinosome assembly through liquid-liquid phase separation. unibas.ch
Table 1: Key Enzymes of the Purinosome Complex
| Enzyme | Full Name | Function in Pathway |
|---|---|---|
| PPAT | Phosphoribosyl Pyrophosphate Amidotransferase | Catalyzes the first committed step of de novo purine synthesis. |
| GART | Trifunctional GAR Synthetase/Transformylase/AIRS | Possesses three enzymatic activities (GARS, GART, AIRS) for steps 2, 3, and 5. researchgate.net |
| FGAMS | Formylglycinamidine Ribonucleotide Synthetase | Catalyzes step 4 of the pathway. |
| PAICS | Bifunctional PAICS/SAICAR Synthetase | Possesses two enzymatic activities (SAICAR, AIRC) for steps 6 and 7. researchgate.net |
| ADSL | Adenylosuccinate Lyase | Catalyzes step 8. nih.gov |
| ATIC | Bifunctional AICAR Transformylase/IMP Cyclohydrolase | Catalyzes the final two steps (9 and 10) to produce IMP. researchgate.net |
| IMPDH | Inosine Monophosphate Dehydrogenase | The rate-limiting enzyme in the branch leading to GTP synthesis, converting IMP to XMP. nih.govnih.gov |
| GMPS | Guanosine Monophosphate Synthetase | Converts XMP to GMP. nih.govnih.gov |
Reciprocal Regulation Between this compound Biosynthesis and Catabolism
The intracellular pool of GTP is maintained through a delicate and tightly controlled balance between its synthesis (anabolism) and its breakdown or conversion (catabolism). This balance is achieved through a reciprocal regulatory network, ensuring that GTP levels are precisely matched to the cell's metabolic and signaling needs.
The biosynthetic pathway is principally regulated at the level of inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme that catalyzes the first committed step toward GTP synthesis. nih.govmdpi.com The opposing, or catabolic, pressure is exerted primarily by guanosine monophosphate reductase (GMPR), which diverts GMP back to IMP, thereby antagonizing the forward flux toward GTP. nih.govduke.edu
Key features of this reciprocal regulation include:
Enzyme Expression and Activity: In highly proliferative cells, such as cancer cells, there is a coordinated upregulation of GTP biosynthetic enzymes (IMPDH, GMPS) and a concurrent downregulation of catabolic enzymes like nucleotidases and xanthine (B1682287) oxidase. capes.gov.br This metabolic rewiring ensures a sustained supply of GTP to fuel rapid growth. Conversely, during cellular differentiation, a reciprocal shift occurs: IMPDH activity declines while GMPR activity increases, favoring a reduction in the GTP pool. capes.gov.br
Energy-Dependent Reciprocity: The synthesis of AMP and GMP from their common precursor, IMP, is energetically coupled in a reciprocal manner. The conversion of IMP to GMP requires energy in the form of ATP. In contrast, the synthesis of AMP from IMP requires energy from GTP. columbia.edu This reciprocal energy requirement creates an elegant cross-regulation mechanism that helps to balance the pools of adenine (B156593) and guanine nucleotides.
Salvage Pathway Interplay: While de novo synthesis is a primary source of GTP, the salvage pathway, which recycles pre-existing purine bases, also plays a role. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) salvages guanine to produce GMP. The regulation between the de novo and salvage pathways is complex, with factors like the availability of phosphoribosyl pyrophosphate (PRPP) acting as a key regulatory link between them. researchgate.netslideshare.net
This intricate system of reciprocal regulation ensures that the synthesis and degradation of guanine nucleotides are not isolated processes but are dynamically integrated to maintain cellular homeostasis.
Table 2: Key Enzymes in the Reciprocal Regulation of GTP Metabolism
| Enzyme | Full Name | Role in GTP Metabolism | Regulatory Action |
|---|---|---|---|
| IMPDH | Inosine Monophosphate Dehydrogenase | Biosynthesis (Rate-limiting) | Catalyzes the conversion of IMP to XMP. mdpi.com Its activity is high in proliferating cells and it is subject to feedback inhibition by GTP. capes.gov.brresearchgate.net |
| GMPS | Guanosine Monophosphate Synthetase | Biosynthesis | Catalyzes the final step in GMP formation from XMP, using ATP for energy. columbia.edu |
| GMPR | Guanosine Monophosphate Reductase | Catabolism/Recycling | Converts GMP back to IMP, opposing GTP synthesis. nih.gov Its activity increases during cell differentiation. capes.gov.br |
| Glutamine-PRPP Amidotransferase | Glutamine Phosphoribosyl Pyrophosphate Amidotransferase | Biosynthesis (Initial Step) | Catalyzes the first committed step of the entire de novo purine pathway. It is subject to feedback inhibition by both adenine and guanine nucleotides. columbia.edu |
| Nucleotidases | - | Catabolism | Hydrolyze GMP to guanosine, leading to degradation. capes.gov.brresearchgate.net |
| Xanthine Oxidase | - | Catabolism | A key enzyme in the terminal purine degradation pathway. capes.gov.br |
Gtp Hydrolysis: Molecular Mechanisms and Enzymatic Catalysis
Fundamental Principles of GTPase Activity
GTPases are hydrolase enzymes that operate as critical regulatory nodes in cellular signaling. wikipedia.org Their activity is defined by a cyclical transition between two states: an active GTP-bound state and an inactive GDP-bound state. nih.govnih.gov This cycle is the foundation of their ability to control diverse cellular functions.
The core principle of GTPase function is the "molecular switch" model. nih.govnih.govau.dk In this model, the GTPase protein is considered to be in an "ON" or active state when it is bound to GTP. au.dk In this conformation, it can interact with and modulate the activity of downstream effector proteins, thereby propagating cellular signals. au.dkresearchgate.net The intrinsic GTPase activity of the protein serves as a built-in timer, as it hydrolyzes GTP to GDP. wikipedia.org Upon hydrolysis, the protein transitions to an "OFF" or inactive state, bound to GDP. nih.govresearchgate.net This inactivation terminates the signal, as the GDP-bound conformation is unable to interact with its effectors. nih.gov The switch is reset to the "ON" state when the GDP is replaced by a new molecule of GTP, completing the cycle. researchgate.netyoutube.com This simple binary switch mechanism allows GTPases to exert precise temporal and spatial control over numerous cellular pathways. wikipedia.orgnih.gov
| State | Bound Nucleotide | Activity Status | Interaction with Effectors |
|---|---|---|---|
| Active | Guanosine (B1672433) Triphosphate (GTP) | ON | Binds to and activates downstream effectors |
| Inactive | Guanosine Diphosphate (B83284) (GDP) | OFF | Does not bind to effectors |
The transition between the active and inactive states is driven by significant conformational changes within the GTPase protein structure. wikipedia.org These changes are primarily localized to two highly flexible regions known as Switch I and Switch II. acs.orgpnas.org When GTP is bound, the presence of the terminal gamma-phosphate stabilizes the Switch I and II regions in a conformation that creates a binding surface for specific effector proteins. acs.orgyoutube.com The interaction is maintained by contacts between the gamma-phosphate and conserved residues within these switch regions. acs.orgnih.gov
The hydrolysis of GTP to GDP leads to the release of the gamma-phosphate. wikipedia.org This loss eliminates the key interactions that stabilize the active conformation of the Switch I and II loops. acs.orgpnas.org Consequently, these regions relax into a different conformation, characteristic of the inactive state. acs.org This altered topography of the protein surface disrupts the binding site for effectors, leading to their release and the termination of downstream signaling. wikipedia.orgpnas.org These structural rearrangements are central to the function of GTPases as molecular switches, directly linking the chemical state of the bound nucleotide to the biological activity of the protein. nih.gov
Mechanisms of Guanosine Triphosphate Hydrolysis by GTPases
While GTPases possess an intrinsic ability to hydrolyze GTP, this process is typically very slow. nih.gov To be effective as cellular regulators, the rate of hydrolysis must be significantly accelerated, a feat accomplished through sophisticated catalytic mechanisms and the assistance of regulatory proteins. The hydrolysis reaction itself occurs via a nucleophilic substitution (SN2) mechanism, involving a pentacoordinate transition state and requiring a magnesium ion (Mg2+) as a crucial cofactor. wikipedia.orgnih.gov
Decades of research have led to the current consensus that GTP hydrolysis by GTPases proceeds through a conserved solvent-assisted pathway. acs.orgnih.govacs.orgnih.gov In this model, a water molecule acts as the nucleophile, attacking the gamma-phosphate of GTP. acs.orgnih.gov Computational simulations and experimental data suggest that this mechanism does not require a general base residue within the active site to deprotonate and activate the attacking water molecule. acs.orgnih.gov Instead, the reaction involves the rate-limiting nucleophilic attack of the water molecule, which leads to a short-lived intermediate that subsequently rearranges to form the final products, GDP and inorganic phosphate (B84403). acs.orgnih.govnih.gov This model is supported by evidence indicating a loose, dissociative transition state for the reaction. nih.gov
The active site of a GTPase, often in conjunction with regulatory proteins, contains highly conserved amino acid residues that are essential for catalysis. These residues position the GTP molecule and the attacking water molecule, and they stabilize the high-energy transition state of the hydrolysis reaction. umt.edunih.gov
A key feature of GAP-mediated catalysis is the "arginine finger". nih.govembopress.orgacs.org GAPs insert a highly conserved arginine residue directly into the active site of the GTPase. nih.govembopress.org This arginine finger is proposed to neutralize the developing negative charges on the phosphate group during the transition state, thereby stabilizing it and dramatically accelerating the rate of hydrolysis. embopress.orgacs.orgumt.edu In addition to the arginine finger, other conserved residues within the GTPase itself, such as a glutamine residue (e.g., Gln61 in Ras), play a crucial role in orienting the nucleophilic water molecule and stabilizing the transition state. umt.eduumt.edu The P-loop (or G1 motif) of the GTPase wraps around the phosphates of the nucleotide, and its amide protons also help to stabilize the transition state. nih.govumt.edu The magnesium ion, coordinated by the beta- and gamma-phosphates and conserved residues, is indispensable for proper nucleotide binding and catalysis. nih.gov
| Residue/Component | Typical Location | Catalytic Function |
|---|---|---|
| Arginine Finger | Provided by GAP | Stabilizes the negative charge of the transition state. embopress.orgacs.org |
| Conserved Glutamine | GTPase (e.g., Switch II) | Positions the nucleophilic water molecule for attack. umt.edu |
| P-loop Residues | GTPase | Bind the phosphate groups and stabilize the transition state. nih.govumt.edu |
| Magnesium Ion (Mg2+) | Coordinated in Active Site | Essential for nucleotide binding and catalysis. wikipedia.orgnih.gov |
Regulation of the this compound-Guanosine Diphosphate Cycle
The cellular function of GTPases depends on the precise control of their GTP/GDP cycle. nih.gov The intrinsically slow rates of both GTP hydrolysis and GDP dissociation necessitate a system of regulatory proteins that can dynamically control the state of the molecular switch. nih.govresearchgate.net Three main classes of regulatory proteins govern the GTPase cycle.
Guanine (B1146940) Nucleotide Exchange Factors (GEFs): GEFs act as activators. researchgate.netresearchgate.net They bind to the inactive, GDP-bound GTPase and promote a conformational change that reduces the affinity for GDP, causing its release. youtube.comresearchgate.net Because GTP is present in the cell at a much higher concentration than GDP, it rapidly binds to the now-empty nucleotide-binding pocket, converting the GTPase to its active, "ON" state. youtube.comnih.gov
GTPase-Activating Proteins (GAPs): GAPs are inactivators. researchgate.netresearchgate.net They bind to the active, GTP-bound GTPase and dramatically accelerate its intrinsic GTP hydrolysis activity, sometimes by up to 105-fold. embopress.org By stimulating the conversion of GTP to GDP, GAPs promote the transition to the inactive, "OFF" state, thus terminating the signal. researchgate.netresearchgate.net
Guanine Nucleotide Dissociation Inhibitors (GDIs): GDIs serve to sequester and maintain a cellular pool of inactive GTPases. wikipedia.orgresearchgate.net They bind specifically to the GDP-bound form, stabilizing it and preventing the dissociation of GDP. wikipedia.org This action inhibits the spontaneous (or GEF-mediated) activation of the GTPase. wikipedia.org
Together, these three families of proteins provide a comprehensive regulatory network that allows the cell to precisely control when and where specific GTPase switches are turned on and off in response to various internal and external signals. researchgate.netnih.gov
| Regulatory Protein | Abbreviation | Primary Function | Effect on GTPase |
|---|---|---|---|
| Guanine Nucleotide Exchange Factor | GEF | Promotes GDP/GTP exchange. researchgate.net | Activation (OFF to ON) |
| GTPase-Activating Protein | GAP | Stimulates GTP hydrolysis. researchgate.net | Inactivation (ON to OFF) |
| Guanine Nucleotide Dissociation Inhibitor | GDI | Inhibits GDP dissociation. wikipedia.org | Stabilizes Inactive State |
Guanine Nucleotide Exchange Factors (GEFs)
Guanine Nucleotide Exchange Factors (GEFs) are the primary activators of GTPases. wikipedia.orgresearchgate.net They function by catalyzing the dissociation of the tightly bound GDP from the GTPase, which is the rate-limiting step in its activation. wikipedia.orgmdpi.com Given that the intracellular concentration of GTP is approximately 10-fold higher than that of GDP, once GDP is released, GTP rapidly binds to the now-empty nucleotide-binding pocket, leading to the activation of the GTPase. wikipedia.org
Molecular Mechanism: The activation process mediated by GEFs involves significant conformational changes in the GTPase. wikipedia.org GEFs bind to the GDP-bound GTPase and induce structural alterations, particularly in the Switch I and Switch II regions, which are critical for nucleotide and effector binding. wikipedia.orgnih.govnih.gov This interaction destabilizes the binding of GDP and the coordinating magnesium ion (Mg²⁺). wikipedia.org The GEF sterically hinders the magnesium-binding site and disrupts the phosphate-binding region (P-loop) of the GTPase, effectively prying the nucleotide-binding pocket open and facilitating the release of GDP. wikipedia.org Once GDP has dissociated, GTP can bind, which in turn causes the release of the GEF, allowing it to activate other GTPase molecules. wikipedia.org
The catalytic mechanism of GEFs is reversible; they can also bind to GTP-bound G proteins and catalyze the reverse nucleotide exchange (GTP to GDP). biorxiv.org However, the forward reaction is favored in the cellular environment due to the high GTP/GDP ratio and the subsequent irreversible, GAP-mediated GTP hydrolysis. biorxiv.org
Diversity and Specificity: GEFs are a diverse group of proteins with various structural domains that confer specificity for different GTPase subfamilies. wikipedia.orgnih.gov For example, proteins containing a CDC25 homology domain are specific for the Ras family of GTPases, while those with Dbl homology (DH) and Pleckstrin homology (PH) domains typically activate Rho family GTPases. wikipedia.orgnih.govnih.gov
| GEF Example | Target GTPase Family | Key Cellular Function |
|---|---|---|
| Son of Sevenless (Sos) | Ras | Regulates cell growth and differentiation via the MAPK signaling pathway. youtube.com |
| Tiam1 | Rac | Controls cytoskeletal dynamics, cell migration, and invasion. youtube.com |
| Vav | Rho (e.g., Rac, Cdc42) | Important in hematopoietic cell signaling and immune responses. nih.govyoutube.com |
| RCC1 | Ran | Catalyzes Ran activation in the nucleus to facilitate nuclear export of proteins. wikipedia.org |
| Ephexin5 | RhoA | Involved in the development of neuronal synapses. wikipedia.org |
GTPase-Activating Proteins (GAPs)
In contrast to GEFs, GTPase-Activating Proteins (GAPs) function as negative regulators of GTPase signaling. wikipedia.orgyoutube.com They terminate the signal by dramatically accelerating the intrinsic GTP hydrolysis activity of the GTPase, converting the active, GTP-bound protein back to its inactive, GDP-bound state. wikipedia.orgresearchgate.net This acceleration can be substantial, increasing the rate of hydrolysis by up to five orders of magnitude. nih.govscispace.comresearchgate.net
Molecular Mechanism: GAPs bind directly to the active, GTP-bound conformation of the GTPase, specifically interacting with the flexible Switch regions. nih.gov The catalytic mechanism for many GAPs involves the insertion of a key catalytic residue, often an arginine ("arginine finger"), into the active site of the GTPase. nih.govnih.gov This inserted residue helps to stabilize the transition state of the hydrolysis reaction. It neutralizes the developing negative charges on the phosphate groups and correctly positions the nucleophilic water molecule for its attack on the γ-phosphate of GTP. nih.gov This catalytic contribution from the GAP facilitates the cleavage of the terminal phosphate bond, resulting in GDP and inorganic phosphate (Pi). nih.govnih.gov
Diversity and Specificity: Similar to GEFs, GAPs represent a large and diverse family of proteins. There are more than 60 known human GAPs for the Rho family alone. nih.gov Their specificity is determined by their unique structural domains that recognize and bind to specific GTPase family members. For instance, RasGAPs are specific for Ras proteins, while RhoGAPs target members of the Rho family. youtube.comnih.gov This specificity allows for precise temporal and spatial control over various signaling pathways.
| GAP Family | Target GTPase Family | Key Regulatory Function |
|---|---|---|
| p120GAP (RASA1) | Ras | A primary negative regulator of Ras signaling, crucial for controlling cell growth. nih.gov |
| Neurofibromin (NF1) | Ras | Acts as a tumor suppressor by down-regulating Ras activity. nih.gov |
| p50rhoGAP | Rho (e.g., RhoA, Rac1, Cdc42) | Regulates the actin cytoskeleton, cell adhesion, and motility. youtube.com |
| TBC domain family (e.g., TBC1D20) | Rab | Regulates various steps of membrane trafficking, including vesicle formation and fusion. researchgate.net |
Guanine Nucleotide Dissociation Inhibitors (GDIs)
Guanine Nucleotide Dissociation Inhibitors (GDIs) add another layer of regulation to the GTPase cycle, primarily for the Rho and Rab families. wikipedia.orgnih.gov GDIs are negative regulators that act by sequestering the inactive, GDP-bound form of a GTPase in the cytoplasm. wikipedia.orgnih.govproteopedia.org This action has two major consequences: it prevents the GTPase from localizing to the cell membrane where its effectors and activators (GEFs) reside, and it inhibits the dissociation of GDP, thus keeping the GTPase locked in an inactive state. wikipedia.orgnih.gov
Molecular Mechanism: Many Rho and Rab family GTPases undergo post-translational modification with a lipid group (such as geranylgeranyl), which anchors them to cellular membranes. wikipedia.orgwikipedia.org GDIs possess a hydrophobic pocket that binds to this lipid tail, effectively extracting the GTPase from the membrane and forming a stable, soluble complex in the cytosol. wikipedia.orgwikipedia.orgnih.gov By binding to the GDP-bound form, GDIs not only prevent membrane association but also shield the GTPase from interacting with GEFs, thereby preventing its activation. wikipedia.orgnih.gov The release of a GTPase from a GDI complex, a process that allows it to return to the membrane, is thought to be mediated by GDI displacement factors (GDFs), though the mechanisms are still being fully elucidated. wikipedia.org
| GDI Family | Primary Target GTPases | Main Function |
|---|---|---|
| RhoGDIs (e.g., RhoGDIα/ARHGDIA) | Rho family (Rho, Rac, Cdc42) | Controls the cytosolic pool of Rho GTPases, regulating their access to membranes and activators. nih.govwikipedia.org |
| RabGDIs (e.g., GDI1, GDI2) | Rab family | Essential for retrieving Rab GTPases from target membranes after vesicle fusion, allowing them to be recycled for another round of transport. wikipedia.orgnih.govremedypublications.com |
Non-Canonical this compound Hydrolysis Mechanisms (e.g., GTP to GMP)
While the canonical GTPase cycle involves the hydrolysis of one phosphate bond to convert GTP to GDP, some specialized GTPases can perform a more extensive reaction, hydrolyzing GTP in two sequential steps to yield Guanosine Monophosphate (GMP) and two phosphate molecules.
A prominent example of this non-canonical mechanism is found in the dynamin-related large GTPase, human guanylate binding protein-1 (hGBP1). rsc.orgnih.gov This enzyme is unique in its ability to hydrolyze not only GTP to GDP but also the resulting GDP to GMP. rsc.org
Two-Step Hydrolysis by hGBP1:
GTP → GDP + Pi: The first step is the hydrolysis of GTP to GDP. Computational and biochemical studies have revealed this occurs through an indirect substrate-assisted catalysis (SAC) mechanism. rsc.orgresearchgate.net In this process, a proton is transferred from the attacking water nucleophile to a non-bridging oxygen atom of the GTP's phosphate group. This transfer is not direct but is mediated by a "proton relay" pathway involving a network of specific amino acid residues (like Ser73 and Glu99) and water molecules within the active site. rsc.orgnih.gov
GDP → GMP + Pi: The second step, the hydrolysis of GDP to GMP, also proceeds via a proton relay mechanism. nih.gov Here, the catalytic residue Glutamate-99 (Glu99) activates the nucleophilic water molecule, but it does so through a "wire" of two intervening water molecules, without the involvement of Serine-73 which was critical for the first step. nih.gov
This two-step hydrolysis allows for a more profound and potentially prolonged alteration of the signaling state compared to the single hydrolysis step of canonical GTPases. The mechanisms unraveled for hGBP1 suggest that such proton shuttle pathways may be a more common feature among GTPases and ATPases than previously thought, particularly in those that possess an optimally arranged hydrogen-bonding network in their active site. rsc.org
Gtp Binding Protein Families and Their Subcellular Functions
Heterotrimeric G Proteins in Receptor-Mediated Signaling
Heterotrimeric G proteins are complex signaling molecules composed of three distinct subunits: alpha (α), beta (β), and gamma (γ). nih.gov They act as crucial transducers, linking cell surface G protein-coupled receptors (GPCRs) to intracellular effector proteins and thereby converting extracellular signals into cellular responses. researchgate.netthoracickey.com GPCRs are the largest family of cell surface receptors, detecting a wide range of stimuli including hormones, neurotransmitters, and photons. biologists.comwikipedia.org
The signaling cascade begins when an extracellular ligand binds to a GPCR, inducing a conformational change in the receptor. biologists.com This change allows the receptor to act as a GEF for the associated heterotrimeric G protein. researchgate.netwikipedia.org It catalyzes the release of GDP from the Gα subunit, allowing GTP to bind in its place. biologists.com The binding of GTP triggers a conformational change within the G protein, causing the Gα subunit to dissociate from the stable Gβγ dimer. biologists.comwikipedia.org
Both the GTP-bound Gα subunit and the freed Gβγ dimer are active signaling molecules that can modulate the activity of various downstream effectors, such as enzymes (e.g., adenylyl cyclase, phospholipase C) and ion channels. thoracickey.combiologists.com This modulation initiates signaling pathways that regulate a multitude of physiological responses, including heart rate, vascular tone, cell growth, and differentiation. nih.gov The signaling is terminated when the Gα subunit hydrolyzes the bound GTP back to GDP, a process accelerated by GAPs, allowing it to re-associate with a Gβγ dimer and return to its inactive state. guidetopharmacology.org
Small Monomeric GTPases: Classification and Diverse Roles
Small monomeric GTPases, also known as the Ras superfamily, constitute a large group of proteins with over 150 members in humans. guidetopharmacology.orgbiologists.com These proteins, typically around 21 kDa in size, act as monomeric molecular switches. wikipedia.org Based on structural and functional similarities, the Ras superfamily is divided into five main families: Ras, Rho, Rab, Arf, and Ran. guidetopharmacology.orgnih.gov These small GTPases are central to controlling an extensive range of cellular activities, including signal transduction, cytoskeletal organization, vesicular transport, and nuclear import/export. thoracickey.comnih.gov
Ras Superfamily Guanosine (B1672433) Triphosphatases
The Ras family, which includes the archetypal oncogenes HRAS, KRAS, and NRAS, are fundamental regulators of intracellular signaling pathways. guidetopharmacology.org They are pivotal in controlling essential cellular processes such as proliferation, differentiation, cell adhesion, migration, and apoptosis. guidetopharmacology.org
Activation of Ras proteins is typically initiated by signals from receptor tyrosine kinases. biologists.com For instance, the activation of the epidermal growth factor receptor leads to the recruitment and activation of a RasGEF called Sos, which in turn loads Ras with GTP. biologists.com In its active, GTP-bound state, Ras interacts with multiple downstream effector proteins, including the Raf serine/threonine kinase, to propagate cytoplasmic signaling networks that ultimately control gene expression. guidetopharmacology.orgbiologists.com The activity of Ras is fine-tuned by post-translational modifications that direct the proteins to specific subcellular locations, where they interact with distinct sets of regulators and effectors. guidetopharmacology.org Aberrant Ras signaling, often due to activating mutations, is implicated in approximately one-third of all human cancers. guidetopharmacology.org
Rho Family Guanosine Triphosphatases (e.g., RhoA, Rac1, Cdc42)
The Rho (Ras homologous) family of GTPases, comprising 20 members in mammals, are key regulators of the actin cytoskeleton, cell polarity, cell motility, and cell cycle progression. biologists.comwikipedia.org The most extensively studied members are RhoA, Rac1, and Cdc42. wikipedia.orgmdpi.com These proteins respond to extracellular signals to orchestrate complex changes in cellular architecture and behavior. biologists.com
RhoA is primarily associated with the formation of contractile actin-myosin filaments known as stress fibers and the assembly of focal adhesions. biologists.com
Rac1 promotes the formation of lamellipodia, which are sheet-like membrane protrusions at the leading edge of migrating cells, and membrane ruffling. biologists.com
Cdc42 is crucial for establishing cell polarity and inducing the formation of filopodia, which are thin, finger-like projections involved in sensing the cellular environment. biologists.comwikipedia.org
Beyond their roles in cytoskeletal dynamics, Rho GTPases are also involved in regulating vesicle trafficking. mdpi.comnih.gov Cdc42, for example, regulates endocytosis and transport between the endoplasmic reticulum and the Golgi apparatus, while Rac1 is involved in both endocytic and exocytic pathways. mdpi.comnih.gov Dysregulation of Rho family members has been linked to numerous diseases, including cancer, where they can promote tumor invasion and metastasis. mdpi.com
Table 1: Key Functions of Rho Family GTPases
| GTPase | Primary Subcellular Functions |
| RhoA | Formation of actin stress fibers and focal adhesions; regulation of endocytosis. biologists.commdpi.com |
| Rac1 | Promotion of lamellipodia formation and membrane ruffling; regulation of endocytic and exocytic vesicle trafficking. biologists.commdpi.com |
| Cdc42 | Establishment of cell polarity; formation of filopodia; regulation of endocytosis and ER-Golgi transport. biologists.comwikipedia.orgmdpi.com |
Rab Family Guanosine Triphosphatases
The Rab family is the largest branch of the Ras superfamily, with over 60 members in humans. biologists.com These proteins are master regulators of intracellular membrane trafficking, controlling the transport of vesicles and organelles. researchgate.netnih.gov Each Rab protein exhibits a distinct subcellular localization, associating with specific organelles or transport vesicles, thereby ensuring the fidelity and directionality of vesicular transport pathways. thoracickey.comresearchgate.net
Rab proteins function by recruiting effector proteins, such as tethering factors and motor proteins, to specific membrane domains. rupress.org This recruitment facilitates vesicle budding, movement along cytoskeletal tracks, and fusion with the correct target membrane. Key functions regulated by Rab proteins include:
Endocytosis: Rab5 is a critical regulator of early endocytosis, mediating the fusion of vesicles to form early endosomes. researchgate.net
Exocytosis: Rab3, Rab8, and Rab27 are involved in the transport and fusion of secretory vesicles with the plasma membrane. researchgate.net
ER-to-Golgi Transport: Rab1 mediates transport from the endoplasmic reticulum (ER) to the Golgi complex. researchgate.net
Endosomal Recycling: Rab4 and Rab11 regulate the recycling of cargo from endosomes back to the plasma membrane. researchgate.net
Late Endosome Trafficking: Rab7 and Rab9 control the maturation of late endosomes and their transport to lysosomes. researchgate.net
The specificity of Rab localization is largely determined by their corresponding GEFs (RabGEFs), which are themselves targeted to specific membranes and recruit their cognate Rabs from the cytosol. nih.govrupress.org
Arf Family Guanosine Triphosphatases
The ADP-ribosylation factor (Arf) family of GTPases are crucial regulators of membrane dynamics and vesicle trafficking. nih.gov The six mammalian Arf proteins are involved in the formation of coated vesicles by recruiting coat protein complexes (coatomers) to membranes, which is essential for sorting cargo into budding vesicles. researchgate.net
Arf proteins function in various trafficking pathways. nih.govnih.gov For instance, Arf1 is primarily localized to the Golgi apparatus, where it plays a key role in forming COPI-coated vesicles involved in intra-Golgi and Golgi-to-ER retrograde transport. nih.gov In contrast, Arf6 is found at the plasma membrane and in the endosomal system, where it regulates endocytosis and recycling, as well as actin cytoskeleton remodeling. nih.gov The distinct localizations and functions of Arf proteins are determined by specific targeting regions within their protein structure and by their interaction with specific Arf-GEFs and Arf-GAPs located in different cellular compartments. nih.gov
Ran Family Guanosine Triphosphatases
Ran (Ras-like nuclear) is a unique member of the Ras superfamily that is essential for transport of proteins and RNA across the nuclear pore complex (NPC). biologists.comnih.gov Unlike other small GTPases, the function of Ran is dependent on a steep concentration gradient of its GTP-bound form across the nuclear envelope. biologists.com
This gradient is maintained by the spatial segregation of its regulators: the RanGEF, named Regulator of Chromosome Condensation 1 (RCC1), is exclusively located in the nucleus bound to chromatin, while the RanGAP is found in the cytoplasm. qiagen.comtandfonline.com This arrangement ensures that Ran is predominantly in its GTP-bound state inside the nucleus and in its GDP-bound state in the cytoplasm. qiagen.com
This Ran-GTP gradient drives the directionality of nucleocytoplasmic transport. biologists.com
Nuclear Import: In the cytoplasm, importin receptors bind to cargo proteins containing a nuclear localization signal (NLS). This complex moves through the NPC into the nucleus, where high concentrations of Ran-GTP bind to the importin, causing it to release its cargo. tandfonline.com
Nuclear Export: In the nucleus, exportin receptors form a stable complex with Ran-GTP and cargo proteins containing a nuclear export signal (NES). This complex is then transported to the cytoplasm, where RanGAP stimulates GTP hydrolysis, leading to the dissociation of the complex and release of the cargo. qiagen.comtandfonline.com
In addition to its role in interphase transport, the Ran-GTP gradient is also critical during mitosis for the assembly of the mitotic spindle and the reassembly of the nuclear envelope. biologists.comtandfonline.com
Table 2: Overview of Small Monomeric GTPase Families
| Family | Key Members | Primary Subcellular Functions |
| Ras | HRAS, KRAS, NRAS | Signal transduction, cell proliferation, differentiation, survival. guidetopharmacology.org |
| Rho | RhoA, Rac1, Cdc42 | Actin cytoskeleton organization, cell motility, cell polarity, vesicle trafficking. biologists.comwikipedia.org |
| Rab | Rab1, Rab5, Rab7, Rab11 | Regulation of vesicular transport pathways (endocytosis, exocytosis, organelle trafficking). researchgate.net |
| Arf | Arf1, Arf6 | Formation of coated vesicles, regulation of membrane traffic at Golgi and plasma membrane. nih.gov |
| Ran | Ran | Nucleocytoplasmic transport, mitotic spindle assembly. biologists.comtandfonline.com |
Large Dynamin-Related Guanosine Triphosphatases
The dynamin superfamily represents a group of large guanosine triphosphatases (GTPases) that act as mechanochemical enzymes to facilitate membrane remodeling events. nih.govexpasy.org These proteins are integral to a variety of cellular functions, including endocytosis, cell division, and the maintenance of organelles like mitochondria and plastids. expasy.orgebi.ac.uk Structurally, members of the dynamin family are distinguished from other GTPases by a large GTPase domain of about 280 amino acids, a middle domain, and a GTPase effector domain (GED). expasy.org These domains are crucial for the oligomerization of the proteins and the regulation of their GTPase activity. ebi.ac.uk
A prominent member of this family is the Dynamin-related protein 1 (Drp1), which is a key mediator of mitochondrial fission. frontiersin.orgmdpi.com The process of mitochondrial division involves the recruitment of Drp1 from the cytosol to the outer mitochondrial membrane (OMM), where it assembles into helical structures that form a contractile ring around the mitochondrion. frontiersin.orgasm.org The subsequent hydrolysis of Guanosine Triphosphate (GTP) to Guanosine Diphosphate (B83284) (GDP) provides the mechanical force needed to constrict and ultimately sever the mitochondrial membranes. asm.orgplos.org This process is not only vital for maintaining a healthy mitochondrial network but is also implicated in cell division, programmed cell death (apoptosis), and the selective degradation of damaged mitochondria (mitophagy). mdpi.comsdbonline.org
Research has shown that the regulation of mitochondrial dynamics is crucial for cellular health. For instance, upregulating Drp1 in midlife has been demonstrated to extend the lifespan and healthspan in Drosophila. sdbonline.org Conversely, dysfunctional mitochondrial dynamics, often linked to aberrant Drp1 activity, are associated with various diseases. frontiersin.orgplos.org The fission process mediated by Drp1 is also essential for the proper distribution of mitochondria during cell division and has been linked to the hyperproliferation of cells in certain conditions. sdbonline.orgahajournals.org
The table below summarizes key large dynamin-related GTPases and their primary cellular functions.
| Protein | Primary Function(s) | Cellular Location |
| Dynamin-1 | Clathrin-mediated endocytosis | Cytosol, Plasma membrane |
| Drp1 (Dynamin-related protein 1) | Mitochondrial and peroxisomal fission, apoptosis | Cytosol, Outer mitochondrial membrane, Peroxisomal membrane |
| OPA1 (Optic atrophy 1) | Mitochondrial inner membrane fusion, cristae remodeling | Inner mitochondrial membrane |
| Mitofusins (Mfn1/Mfn2) | Mitochondrial outer membrane fusion | Outer mitochondrial membrane |
| Guanylate-binding proteins (GBPs) | Host defense against intracellular pathogens | Cytosol, Endomembranes |
This table provides a summary of selected large dynamin-related GTPases and their established roles within the cell.
Miro Guanosine Triphosphatases in Organelle Dynamics and Trafficking
Miro guanosine triphosphatases are an atypical subgroup of the Rho GTPase family that are anchored to the outer mitochondrial membrane (OMM) by a C-terminal transmembrane domain. mdpi.comresearchgate.net In mammals, there are two Miro proteins, Miro1 (encoded by RHOT1) and Miro2 (encoded by RHOT2), which are crucial regulators of organelle dynamics. life-science-alliance.orgreactome.org Their most well-documented role is in orchestrating the movement and positioning of mitochondria along the microtubule cytoskeleton. nih.govmdpi.com
Miro proteins function as essential adaptors, linking mitochondria to motor proteins. frontiersin.org They form a transport complex with trafficking proteins (TRAK1 and TRAK2 in mammals) which, in turn, bind to motor proteins like kinesin for anterograde (towards the cell periphery) transport and dynein for retrograde (towards the cell center) transport. mdpi.comfrontiersin.org This machinery is vital for distributing mitochondria to cellular regions with high energy demands, such as synapses in neurons. nih.gov
A unique feature of Miro GTPases is their architecture, which includes two distinct GTPase domains and two calcium-binding EF-hand motifs. researchgate.netfrontiersin.org These EF-hand domains allow Miro to function as a calcium sensor. frontiersin.org In the presence of high calcium concentrations, a conformational change is induced in Miro, which can arrest mitochondrial motility. frontiersin.org This mechanism is thought to prevent the accumulation of mitochondria in areas with potentially damaging high calcium levels and to match mitochondrial distribution with local cellular activity. frontiersin.org
Beyond transport, Miro is involved in maintaining mitochondrial morphology, participating in fission and fusion events, and regulating mitochondrial homeostasis. nih.govresearchgate.net They also play a role in mitophagy, the process of removing damaged mitochondria, by interacting with proteins like PINK1 and Parkin. mdpi.comresearchgate.net Emerging research has expanded the function of Miro beyond mitochondria, revealing its localization to peroxisomes and its role in regulating their morphology and short-range trafficking. reactome.orgucl.ac.ukucl.ac.uk
The table below details the core components of the Miro-dependent mitochondrial trafficking complex.
| Component | Type of Protein | Function |
| Miro1/Miro2 (RHOT1/RHOT2) | Atypical Rho GTPase | OMM anchor and Ca2+ sensitive adaptor for motor proteins. mdpi.comlife-science-alliance.org |
| TRAK1/TRAK2 | Adaptor Protein | Links Miro to motor proteins Kinesin-1 and Dynein. life-science-alliance.orgfrontiersin.org |
| Kinesin-1 (e.g., KIF5C) | Motor Protein | Mediates anterograde transport of mitochondria along microtubules. life-science-alliance.orgucl.ac.uk |
| Dynein | Motor Protein | Mediates retrograde transport of mitochondria along microtubules. mdpi.comfrontiersin.org |
This table outlines the key proteins involved in the Miro-regulated transport of mitochondria along microtubules.
Gtp S Involvement in Core Cellular Processes
Guanosine (B1672433) Triphosphate in Signal Transduction Pathways
Guanosine Triphosphate (GTP) is a pivotal molecule in cellular communication, acting as a molecular switch in a multitude of signal transduction pathways. baseclick.euwikipedia.org Unlike ATP, which is primarily the universal currency of energy, GTP has a more specific role in powering and regulating cellular processes, particularly in the transfer of information from the extracellular environment to the cell's interior. baseclick.euquora.com Its ability to cycle between an active GTP-bound state and an inactive Guanosine Diphosphate (B83284) (GDP)-bound state is fundamental to the control of these signaling events.
G-Protein Coupled Receptor (GPCR) Signaling Cascades
G-Protein Coupled Receptors (GPCRs) represent the largest family of cell surface receptors and are integral to sensing a wide array of external stimuli, including hormones, neurotransmitters, and light. ebsco.comwikipedia.org The transduction of these signals across the cell membrane is critically dependent on GTP.
The core of this signaling mechanism involves heterotrimeric G-proteins, which consist of three subunits: alpha (Gα), beta (Gβ), and gamma (Gγ). wikipedia.org In the inactive state, the Gα subunit is bound to GDP and is complexed with the Gβγ dimer and the GPCR. ebsco.com The process unfolds as follows:
Activation : The binding of an extracellular ligand (agonist) to the GPCR induces a conformational change in the receptor. ebsco.com
GTP Exchange : This altered receptor structure allows it to function as a Guanine (B1146940) nucleotide Exchange Factor (GEF). It prompts the Gα subunit to release its bound GDP and bind a molecule of cytosolic GTP. The cell maintains a high GTP:GDP ratio, ensuring this exchange occurs readily. wikipedia.org
Subunit Dissociation : The binding of GTP to the Gα subunit activates it and causes it to dissociate from both the Gβγ dimer and the receptor. wikipedia.org
Downstream Signaling : Both the activated Gα-GTP subunit and the free Gβγ dimer can then interact with and modulate the activity of various downstream effector proteins, such as adenylyl cyclase and phospholipase C-β, initiating a cascade of intracellular responses. wikipedia.orgyoutube.com
Termination : The signal is terminated by the intrinsic GTPase activity of the Gα subunit, which hydrolyzes the bound GTP back to GDP. This deactivation is often accelerated by Regulator of G-protein Signaling (RGS) proteins. embopress.org The Gα-GDP then reassociates with a Gβγ dimer, returning the G-protein to its inactive, trimeric state, ready for another cycle of activation. ebsco.com
This GTP-dependent cycle allows the cell to amplify extracellular signals and generate a rapid and specific physiological response. researchgate.net
| Gα Subunit Class | Primary Effector | Second Messenger(s) |
| Gαs | Adenylyl Cyclase (activates) | ↑ cyclic AMP (cAMP) |
| Gαi/o | Adenylyl Cyclase (inhibits) | ↓ cyclic AMP (cAMP) |
| Gαq/11 | Phospholipase C-β (PLCβ) | ↑ Inositol trisphosphate (IP3), Diacylglycerol (DAG) |
| Gα12/13 | RhoGEFs (e.g., p115-RhoGEF) | Activation of RhoA small GTPase |
Intracellular Signaling Networks Regulated by GTP
Beyond the canonical GPCR pathways, GTP is a central regulator of numerous other intracellular signaling networks. The intracellular concentration of guanine-based nucleotides can independently modulate the intensity and duration of signaling, thereby influencing critical cellular functions like proliferation, differentiation, metabolism, and survival. nih.gov This regulation is largely carried out by a superfamily of proteins known as GTPases or GTP-binding proteins.
These proteins act as molecular switches that are "on" when bound to GTP and "off" when bound to GDP. thoracickey.com The cycling between these two states is controlled by two main types of regulatory proteins:
Guanine nucleotide Exchange Factors (GEFs) : These promote the release of GDP and the binding of GTP, thereby activating the GTPase.
GTPase-Activating Proteins (GAPs) : These enhance the intrinsic GTPase activity of the protein, accelerating the hydrolysis of GTP to GDP and thus inactivating the signal. embopress.orgthoracickey.com
A prominent example is the Ras superfamily of small monomeric GTPases, which includes families like Ras, Rho, Rab, Arf, and Ran. Each family controls distinct cellular processes:
Ras Family : Regulates gene expression, cell proliferation, and differentiation through pathways like the MAP kinase cascade.
Rho Family : Controls cytoskeleton dynamics, cell adhesion, and cell motility.
Rab and Arf Families : Regulate vesicular transport and trafficking between cellular organelles.
Ran Family : Essential for the transport of molecules into and out of the nucleus.
The activity of lipid kinases such as PIP4K2B, which generates the important signaling molecule phosphatidylinositol 4,5-bisphosphate (PI-4,5-P2), is also regulated by GTP levels, linking GTP metabolism to a vast number of signaling pathways that control cell membrane dynamics and oncogenic signaling. nih.gov
Role of this compound in Protein Biosynthesis and Ribosome Function
GTP provides the essential energy for protein synthesis, a process also known as translation. wikipedia.org Its hydrolysis is required at two key stages: initiation and elongation, ensuring the accurate and efficient assembly of amino acids into polypeptide chains. baseclick.euwikipedia.org
GTP Hydrolysis During Translation Initiation
The initiation of translation involves the assembly of the ribosomal subunits, messenger RNA (mRNA), and the initiator transfer RNA (tRNA). This process is guided by initiation factors (IFs in prokaryotes, eIFs in eukaryotes), and GTP hydrolysis provides critical checkpoints for accuracy.
In eukaryotes, the initiation factor eIF2 forms a ternary complex with GTP and the initiator methionyl-tRNA (Met-tRNAi). This complex binds to the small (40S) ribosomal subunit. The assembled pre-initiation complex then scans the mRNA for the AUG start codon. nih.gov Once the start codon is recognized, a GAP-like factor, eIF5, promotes the hydrolysis of the GTP bound to eIF2. embopress.org This hydrolysis event is a crucial fidelity checkpoint; it locks in the recognition of the correct start codon and prevents initiation at non-AUG codons. nih.gov The resulting conformational change leads to the release of eIF2-GDP and other initiation factors, allowing the large (60S) ribosomal subunit to join and form the complete 80S initiation complex, which is then ready to begin elongation. embopress.orgnih.gov
GTP Hydrolysis During Translation Elongation and Translocation
During the elongation phase, the ribosome moves along the mRNA, reading codons and adding amino acids to the growing polypeptide chain. This cycle involves two essential steps that are powered by GTP hydrolysis, mediated by elongation factors (EFs). frontiersin.org
Aminoacyl-tRNA Delivery : The elongation factor EF-Tu (in bacteria) or its eukaryotic equivalent eEF1A, when bound to GTP, forms a ternary complex with an aminoacyl-tRNA. nih.gov This complex delivers the charged tRNA to the A-site (aminoacyl site) of the ribosome. If the anticodon of the tRNA correctly matches the mRNA codon in the A-site, the ribosome triggers the GTPase activity of EF-Tu. frontiersin.orgnih.gov GTP is rapidly hydrolyzed to GDP, causing a conformational change in EF-Tu, which then dissociates from the ribosome, leaving the aminoacyl-tRNA correctly positioned in the A-site for peptide bond formation. nih.gov This GTP hydrolysis step serves as a proofreading mechanism.
Translocation : After the peptide bond is formed, the ribosome must move one codon down the mRNA. This movement, known as translocation, is catalyzed by Elongation Factor G (EF-G) in bacteria and its equivalent eEF2 in eukaryotes. frontiersin.orgnih.gov EF-G, also a GTPase, binds to the ribosome. The subsequent hydrolysis of GTP to GDP fuels a large-scale conformational change in the ribosome, resulting in the movement of the tRNAs from the A and P (peptidyl) sites to the P and E (exit) sites, respectively, and advancing the mRNA by three nucleotides. nih.govpnas.org Following translocation and the release of inorganic phosphate (B84403), EF-G-GDP dissociates, freeing the A-site for the next round of tRNA delivery. nih.govnih.gov
Elongation Factors and Their GTPase Activity in Translation
The translational GTPases, such as EF-Tu and EF-G, possess a very low intrinsic rate of GTP hydrolysis. embopress.orgnih.gov Their GTPase activity is dramatically stimulated—by several orders of magnitude—upon binding to the correct site on the ribosome. In this context, the ribosome itself functions as a GTPase-Activating Protein (GAP). embopress.orgcore.ac.uk
For EF-G, this activation is significantly influenced by components of the large ribosomal subunit. Specifically, the ribosomal protein L7/12 has been shown to strongly stimulate the GTPase activity of EF-G. core.ac.uknih.gov This interaction helps to stabilize the transition state of EF-G during GTP hydrolysis, thereby accelerating the catalytic step. nih.gov This ribosome-induced activation ensures that the energy from GTP hydrolysis is released at the precise moment and location to drive the conformational changes required for translocation. embopress.org The mechanism by which the ribosome activates EF-Tu is slightly different but also relies on specific interactions within the ribosomal decoding center to ensure that GTP is only hydrolyzed after a correct codon-anticodon match has been made. nih.gov
| Factor (Bacterial) | Eukaryotic Homolog | Stage of Translation | Function | Role of GTP Hydrolysis |
| IF2 | eIF2/eIF5B | Initiation | Binds initiator tRNA to the small ribosomal subunit, promotes large subunit joining. | Triggers release of initiation factors and commits the ribosome to elongation. nih.gov |
| EF-Tu | eEF1A | Elongation | Delivers aminoacyl-tRNA to the ribosomal A-site. | Acts as a proofreading step; triggers release of EF-Tu upon correct codon recognition. nih.gov |
| EF-G | eEF2 | Elongation | Catalyzes the translocation of the mRNA-tRNA complex. | Provides energy for the ribosomal conformational changes that result in translocation. nih.govpnas.org |
GTP-Dependent Cytoskeletal Organization and Dynamics
This compound (GTP) is a critical regulator of the cytoskeleton, the intricate network of protein filaments responsible for a cell's shape, internal organization, and movement. Its role is primarily executed through two major families of GTP-binding proteins: tubulin, the building block of microtubules, and the Rho family of small GTPases, which orchestrate the dynamics of the actin cytoskeleton. By cycling between a GTP-bound (active) and a GDP-bound (inactive) state, these proteins act as molecular switches that control the assembly, disassembly, and spatial organization of cytoskeletal filaments, thereby driving core cellular processes.
Microtubule Assembly, Disassembly, and Dynamic Instability
Microtubules are dynamic polymers composed of αβ-tubulin heterodimers, which are essential for cell division, intracellular transport, and maintaining cell structure. researchgate.netrawdatalibrary.net The dynamic nature of microtubules, known as dynamic instability, is characterized by stochastic switching between phases of growth (polymerization) and shrinkage (depolymerization). nih.govnih.gov This behavior is intrinsically linked to the hydrolysis of GTP.
During assembly, αβ-tubulin dimers with GTP bound to the β-tubulin subunit are added to the growing end of the microtubule. elifesciences.orgnih.govrupress.org This GTP-bound tubulin adopts a conformation that is favorable for incorporation into the straight protofilaments of the microtubule lattice. nih.gov Shortly after incorporation, the GTP is hydrolyzed to Guanosine diphosphate (GDP). pnas.org This hydrolysis event is a key regulator of microtubule polymerization dynamics. nus.edu.sg The resulting GDP-bound tubulin is less stable within the lattice, creating a state of stored potential energy. nus.edu.sg The depolymerization of microtubules can generate force, which is utilized for processes such as chromosome movement during mitosis. nih.gov
The GTP Cap Hypothesis and Microtubule Stability
The stability of a growing microtubule is explained by the GTP cap hypothesis. nih.govelifesciences.org This model posits that a growing microtubule end is protected by a stabilizing "cap" of GTP-bound tubulin dimers. researchgate.netnih.gov This cap is thought to prevent the microtubule from switching into a phase of rapid shrinkage, a process known as "catastrophe". nih.gov The loss of this protective cap exposes the unstable GDP-tubulin lattice, which triggers depolymerization. nih.govelifesciences.org
The size of the GTP cap is believed to be a determinant of microtubule stability, with a larger cap providing greater protection against catastrophe. elifesciences.org Recent studies have established that the GTP cap coincides with the binding region for End Binding (EB) proteins, which are key regulators of microtubule dynamics. elifesciences.orgbiorxiv.org However, some research challenges the simplicity of the GTP-cap model, suggesting that the presence of the cap may not be the sole determinant of microtubule stability in the complex cellular environment. researchgate.netrawdatalibrary.netnih.gov For instance, microtubule ends in cells have been observed to resist catastrophe even after the EB protein comet, a proxy for the GTP cap, is lost. researchgate.netrawdatalibrary.net Furthermore, microtubule minus ends can exhibit greater stability than plus ends despite having a smaller GTP cap, a phenomenon attributed to a lower off-rate for GTP-tubulin at the minus end. nih.gov
Conformational Changes of Tubulin Upon this compound Hydrolysis
GTP hydrolysis induces significant conformational changes within the αβ-tubulin dimer, which are fundamental to the mechanism of dynamic instability. nih.govpnas.org Unpolymerized, GTP-bound αβ-tubulin exists in a "curved" conformation that is not compatible with the straight microtubule lattice. nih.gov Upon polymerization, it straightens to fit into the lattice. nih.gov
Following incorporation into the microtubule, GTP hydrolysis to GDP triggers a conformational switch in the tubulin dimer. pnas.org The GDP-bound tubulin favors a more curved conformation, which introduces mechanical strain into the microtubule lattice. pnas.orgresearchgate.net This strain destabilizes the lateral interactions between tubulin subunits within the microtubule wall. pnas.org Cryo-electron microscopy has revealed that hydrolysis leads to a compaction around the nucleotide-binding site at the longitudinal interfaces between dimers. lander-lab.com If the protective GTP cap is lost, this strain is released as the protofilaments peel outwards and the microtubule rapidly depolymerizes. pnas.org The transition from the "straight" GTP-state to the "curved" GDP-state is therefore the structural basis for the conversion of a stable, growing microtubule to an unstable, shrinking one. nih.gov
| Nucleotide State | Tubulin Conformation | Lattice State | Microtubule Dynamic State |
|---|---|---|---|
| GTP-bound | Straight/Polymerization-competent | Stable | Growth (Polymerization) |
| GDP-bound | Curved/Strained | Unstable | Shrinkage (Depolymerization) |
Actin Cytoskeleton Remodeling and Cell Polarity
GTP also plays a central role in regulating the dynamics of the actin cytoskeleton, which is crucial for cell motility, shape changes, and establishing cell polarity. rupress.org This regulation is not direct but is mediated by the Rho family of small GTP-binding proteins (GTPases). nih.govoeaw.ac.at These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. nih.govcytoskeleton.com In their active state, they interact with downstream effector proteins to control the polymerization, branching, bundling, and contractility of actin filaments. qiagen.com The coordinated action of Rho GTPases ensures the dynamic reorganization of the actin cytoskeleton required for directional cell movement and the establishment of a distinct front and rear, a hallmark of cell polarity. rupress.org
Rho GTPase Regulation of Actin Filaments, Lamellipodia, and Stress Fibers
The most well-characterized members of the Rho family—RhoA, Rac1, and Cdc42—regulate distinct aspects of the actin cytoskeleton. nih.govoeaw.ac.at
RhoA is primarily associated with the formation of contractile actin-myosin bundles known as stress fibers and the assembly of associated focal adhesions, which anchor the cell to the extracellular matrix. qiagen.comnih.govbohrium.com
Rac1 promotes the polymerization of actin at the cell periphery to form sheet-like protrusions called lamellipodia, which are the primary structures driving cell protrusion during migration. nih.govnih.govbohrium.com
Cdc42 triggers the formation of thin, finger-like protrusions called filopodia, which act as sensory structures for the cell. nih.govbohrium.com It is also essential for establishing cell polarity, helping to define the leading edge where Rac activity is localized. rupress.org
These GTPases often act in a hierarchical and coordinated manner. For instance, in some contexts, Cdc42 activation can lead to the subsequent activation of Rac, which in turn can activate Rho, allowing for a spatiotemporal regulation of cytoskeletal structures during cell movement. rupress.orgnih.gov
| Rho GTPase Family Member | Primary Regulated Actin Structure | Key Cellular Function |
|---|---|---|
| RhoA | Stress Fibers, Focal Adhesions | Cell contractility, Adhesion |
| Rac1 | Lamellipodia, Membrane Ruffles | Cell Protrusion, Forward Motility |
| Cdc42 | Filopodia | Sensing, Polarity Establishment |
Interplay with Actin-Binding Proteins
Rho GTPases exert their effects on the actin cytoskeleton by interacting with a diverse set of downstream effector proteins, which directly bind to and modify actin filaments. semanticscholar.org This interplay is crucial for translating the GTPase signal into a specific cytoskeletal rearrangement.
One of the key effector pathways involves the Arp2/3 complex , which nucleates the formation of new, branched actin filaments, characteristic of lamellipodia. pnas.org Cdc42 and Rac can activate the Arp2/3 complex through intermediary proteins like the Wiskott-Aldrich syndrome protein (WASp) family. embopress.org For example, IQGAP1, a scaffolding protein, can bind to active Cdc42 and N-WASp, relieving the autoinhibition of N-WASp and allowing it to stimulate the Arp2/3 complex. embopress.org Other actin-binding proteins, such as dynamin, can bundle actin filaments in a GTP-hydrolysis-dependent manner, contributing to the generation of mechanical force. biorxiv.org The small GTP-binding protein rap2 has been shown to interact with the cytoskeleton by binding directly to actin filaments, an interaction that is not regulated by its nucleotide-bound state. nih.gov The activation of G proteins by various signals is intimately linked to actin polymerization. nih.gov
GTPases in Intracellular Membrane Trafficking and Vesicle Fusion
Intracellular membrane trafficking is the intricate process by which eukaryotic cells transport molecules to their correct destinations within the cell, enclosed in membrane-bound sacs called vesicles. This vital process maintains the structural and functional integrity of cellular organelles. A superfamily of small GTPases acts as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate the various stages of vesicle transport. nih.govnih.govannualreviews.org The hydrolysis of GTP to GDP provides the energy and conformational changes necessary to drive these processes forward.
Vesicle Formation and Budding (e.g., Arf, Sar GTPases)
The initiation of vesicle transport begins with the formation and budding of a vesicle from a donor membrane. This process is orchestrated by coat proteins that are recruited to the membrane by specific GTPases, primarily from the Arf (ADP-ribosylation factor) and Sar (Secretion-associated and Ras-related) families. frontiersin.orgpnas.org
Sar1 GTPase: The Sar1 protein is a key regulator of vesicle budding from the endoplasmic reticulum (ER). frontiersin.orgnih.gov In its GDP-bound state, Sar1 is soluble in the cytoplasm. Upon activation by a Guanine Nucleotide Exchange Factor (GEF) called Sec12, which is embedded in the ER membrane, Sar1 releases GDP and binds GTP. nih.govnih.gov This binding event triggers a conformational change in Sar1, exposing an amphipathic alpha-helix that inserts into the ER membrane, initiating membrane curvature. frontiersin.org GTP-bound Sar1 then recruits the inner coat proteins (Sec23/Sec24) and subsequently the outer coat proteins (Sec13/Sec31) of the COPII coat complex. frontiersin.orgcam.ac.uk The assembly of the COPII coat further deforms the membrane, leading to the formation of a vesicle bud. frontiersin.org GTP hydrolysis by Sar1, stimulated by the GAP activity of Sec23, is thought to be essential for the eventual disassembly of the coat, allowing the vesicle to be released. nih.govsemanticscholar.org
Arf GTPases: The Arf family of GTPases, particularly Arf1, are crucial for the formation of COPI-coated vesicles from the Golgi apparatus and clathrin-coated vesicles at the trans-Golgi network and the plasma membrane. nih.govresearcher.life Similar to Sar1, Arf proteins cycle between a soluble, GDP-bound inactive state and a membrane-bound, GTP-bound active state. frontiersin.org The activation of Arf by a GEF at the membrane leads to the recruitment of coat proteins and their adaptors, initiating the budding process. nih.gov Arf1, in its GTP-bound form, has been shown to induce membrane curvature and tubulation, suggesting a direct role in shaping the budding vesicle. nih.gov The subsequent hydrolysis of GTP to GDP by an Arf-GAP (GTPase-activating protein) is necessary for the uncoating of the vesicle, a prerequisite for its fusion with the target membrane. biologists.com
Table 1: Key GTPases in Vesicle Formation and Budding
| GTPase Family | Specific Example | Cellular Location | Primary Function in Vesicle Budding |
|---|---|---|---|
| Sar | Sar1 | Endoplasmic Reticulum (ER) | Initiates COPII coat assembly for anterograde transport. frontiersin.orgnih.gov |
| Arf | Arf1 | Golgi Apparatus, trans-Golgi Network | Recruits COPI and clathrin coats for vesicle formation. nih.govresearcher.life |
| Arf | Arf6 | Plasma Membrane | Regulates endocytic vesicle formation and actin cytoskeleton remodeling. pnas.org |
Vesicle Transport and Tethering (e.g., Rab GTPases)
Once a vesicle has budded from its donor membrane, it must be transported to and specifically recognize its target membrane. This process of transport and initial docking, known as tethering, is primarily regulated by the largest family of small GTPases, the Rab proteins. nih.govportlandpress.com There are over 60 different Rab proteins in humans, each localized to a specific intracellular membrane, thereby providing identity to the organelles and vesicles. researchgate.netresearchgate.net
Rab proteins, like other small GTPases, cycle between an active GTP-bound state and an inactive GDP-bound state. mdpi.com In their GTP-bound form, Rabs are associated with the vesicle membrane and recruit a diverse array of effector proteins. nih.gov These effectors include motor proteins that facilitate the movement of vesicles along the cytoskeleton (microtubules and actin filaments) and tethering factors that mediate the initial, long-range recognition and docking of the vesicle to its correct target membrane. researchgate.net The specificity of vesicle targeting is ensured by the interaction of a specific Rab on the vesicle with its corresponding tethering factor on the target membrane. portlandpress.com Following successful tethering, the Rab GTPase will hydrolyze its bound GTP, often stimulated by a Rab-GAP, leading to its dissociation from the vesicle membrane and the release of its effectors. mdpi.com
Table 2: Representative Rab GTPases and Their Roles in Vesicle Trafficking
| Rab GTPase | Cellular Location | Function in Vesicle Transport and Tethering |
|---|---|---|
| Rab1 | ER and Golgi | Regulates transport from the ER to the Golgi. researchgate.net |
| Rab5 | Early Endosomes, Plasma Membrane | Mediates endocytosis and fusion of early endosomes. researchgate.net |
| Rab7 | Late Endosomes, Lysosomes | Regulates transport to and fusion with lysosomes. researchgate.net |
| Rab11 | Recycling Endosomes | Controls the recycling of receptors back to the plasma membrane. researchgate.net |
GTPase Involvement in Membrane Fusion Processes (e.g., Dynamin)
The final step in vesicle transport is the fusion of the vesicle membrane with the target membrane, which releases the vesicle's cargo. While the core fusion machinery is composed of SNARE proteins, certain GTPases play a critical role in the fission and fusion events. Dynamin, a large GTPase, is a prime example of a protein that utilizes the energy from GTP hydrolysis to mediate membrane fission, a process that is mechanistically related to fusion. nih.govnih.gov
Dynamin assembles into a helical collar around the neck of a budding vesicle, for instance, during clathrin-mediated endocytosis at the plasma membrane. researchgate.netannualreviews.org Upon GTP binding and hydrolysis, dynamin undergoes a conformational change that constricts and elongates the helix. nih.govbohrium.com This mechanical force is thought to squeeze the neck of the vesicle, leading to the fission of the membrane and the release of the vesicle into the cytoplasm. nih.govresearchgate.net While dynamin is primarily known for fission, its mechanism of membrane remodeling highlights the crucial role of GTP hydrolysis in driving the significant changes in membrane curvature required for both fission and fusion events. nih.gov
This compound in Cell Cycle Progression and Regulation
The cell cycle is the ordered series of events that leads to cell growth and division into two daughter cells. The progression through the different phases of the cell cycle (G1, S, G2, and M) is tightly regulated by a complex network of proteins, including cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins. GTP and GTPases, particularly from the Ras and Rho families, are key players in the signaling pathways that control cell cycle entry and progression. scnu.edu.cnexlibrisgroup.com
G1-Phase Control by Ras and Rho GTPases
The G1 phase is a critical period of cell growth and preparation for DNA synthesis (S phase). The decision to commit to a new round of cell division, known as the restriction point, is made in the G1 phase and is heavily influenced by extracellular signals that are transduced by Ras and Rho GTPases. scnu.edu.cnbio-rad.com
Ras GTPases: The Ras proteins (H-Ras, K-Ras, and N-Ras) are central to signaling pathways that promote cell proliferation. scnu.edu.cn When activated by growth factors, Ras-GTP initiates a cascade of protein phosphorylations, most notably the mitogen-activated protein kinase (MAPK) pathway. nih.gov This signaling cascade ultimately leads to the transcription of genes required for G1 progression, including the gene for Cyclin D1. researchgate.net Cyclin D1 then binds to and activates CDK4 and CDK6. The active Cyclin D-CDK4/6 complexes phosphorylate the retinoblastoma protein (Rb), causing it to release the E2F transcription factor. scnu.edu.cn E2F then activates the transcription of genes necessary for S-phase entry. researchgate.net
Rho GTPases: The Rho family of GTPases, including RhoA, Rac1, and Cdc42, also play a significant role in G1 progression. nih.govbio-rad.com Rho GTPases are known for their role in regulating the actin cytoskeleton, but they also influence the expression of key cell cycle regulators. nih.gov For instance, Rho signaling can contribute to the expression of Cyclin D1 and can also regulate the activity of CDK inhibitors such as p21Cip1 and p27Kip1. nih.govgrantome.com By controlling the levels and activities of these proteins, Rho GTPases help to ensure that the cell cycle progresses through the G1 phase in a coordinated manner. nih.gov
GTPase Activity Across Cell Cycle Phases
While the roles of Ras and Rho GTPases are most prominent in the G1 phase, their activity is required throughout the cell cycle. nih.govscnu.edu.cn During the S phase, they contribute to the maintenance of proliferative signals. In the G2 and M phases, Rho GTPases are particularly important for the cytoskeletal rearrangements that are necessary for mitosis and cytokinesis. nih.gov For example, RhoA activity is crucial for the formation and contraction of the actomyosin (B1167339) ring that divides the cell into two during cytokinesis. nih.govtandfonline.com The dynamic regulation of GTPase activity, controlled by their respective GEFs and GAPs, ensures that these processes occur at the correct time and place during cell division. nih.govnoaa.gov
Table 3: Role of Ras and Rho GTPases in G1-Phase Regulation
| GTPase Family | Specific Example | Key Downstream Effectors | Impact on G1-Phase Progression |
|---|---|---|---|
| Ras | H-Ras, K-Ras, N-Ras | Raf/MEK/ERK (MAPK) pathway, PI3K/Akt pathway | Upregulates Cyclin D1 expression, leading to Rb phosphorylation and S-phase entry. scnu.edu.cnnih.govresearchgate.net |
| Rho | RhoA, Rac1, Cdc42 | ROCK, mDia | Influences Cyclin D1 levels and regulates CDK inhibitors (p21, p27). nih.govnih.govgrantome.com |
GTP's Influence on Gene Expression and Epigenetic Regulation
This compound (GTP) extends its influence beyond metabolic and signaling roles to the intricate regulation of gene expression at the epigenetic level. Epigenetic modifications, which include DNA methylation and histone modifications, alter gene expression without changing the underlying DNA sequence. GTP participates in these processes indirectly through its role in signal transduction and directly as an energy source for enzymatic reactions that modify chromatin structure. These mechanisms are crucial for controlling which genes are turned on or off, thereby governing cellular identity and function.
Modulation of DNA Methylation by this compound-Related Compounds
The primary molecule responsible for donating methyl groups for DNA methylation—a process typically associated with gene silencing—is S-adenosylmethionine (SAM). The synthesis of SAM is directly dependent on adenosine (B11128) triphosphate (ATP) and methionine, not GTP nih.gov. However, GTP's influence on DNA methylation is exerted indirectly through its fundamental role in cellular signal transduction.
G-protein coupled receptors (GPCRs), a vast family of cell surface receptors, rely on GTP to function. Upon binding an external ligand, a GPCR activates an associated G-protein by catalyzing the exchange of guanosine diphosphate (GDP) for GTP mycancergenome.org. The now-active, GTP-bound G-protein initiates downstream signaling cascades, such as the cyclic AMP (cAMP) and MAP kinase (MAPK) pathways mycancergenome.orgembopress.org. These signaling pathways regulate the expression and activity of a wide array of cellular enzymes, including those involved in metabolic processes like the one-carbon cycle that produces SAM biologists.com.
| Step | Molecule/Process | Role of GTP | Outcome |
|---|---|---|---|
| 1 | Signal Reception (GPCR) | GTP binding activates G-proteins, initiating the signaling cascade. mycancergenome.org | Activation of downstream pathways (e.g., MAPK). |
| 2 | Signal Transduction | GTP hydrolysis to GDP inactivates G-proteins, terminating the signal. | Modulation of transcription factors and protein kinases. |
| 3 | Metabolic Enzyme Regulation | Indirect; signaling pathways alter the expression/activity of enzymes in the one-carbon cycle. biologists.com | Changes in the cellular pool of S-adenosylmethionine (SAM). |
| 4 | DNA Methylation | None (Direct methyl donor is SAM, synthesized using ATP). nih.gov | Alteration of DNA methylation patterns, leading to changes in gene expression. |
Effects on Histone Acetylation and Chromatin Accessibility
GTP plays a more direct role in modifying chromatin structure through its ability to fuel histone phosphorylation, a key event that can lead to increased histone acetylation and enhanced chromatin accessibility. While ATP is the most common phosphate donor for protein kinases, certain kinases have been shown to utilize GTP as well nih.gov.
The mechanism by which GTP influences histone acetylation is a well-documented example of "histone crosstalk," where one post-translational modification on a histone tail influences another nih.gov. A prominent example is the phosphorylation of Histone H3 at serine 10 (H3S10ph), which significantly promotes the subsequent acetylation of a nearby residue, lysine (B10760008) 14 (H3K14ac) embopress.orgresearchgate.net.
This process is often initiated by signal transduction pathways, such as the MAPK cascade, which can be activated by GTP-dependent G-proteins. These pathways activate specific histone kinases (e.g., Mitogen- and stress-activated protein kinase 1, or MSK1) embopress.org. The activated kinase then uses a nucleoside triphosphate, such as ATP or GTP, to transfer a phosphate group to H3S10 nih.govarxiv.org. This phosphorylation event is thought to create a more favorable environment for histone acetyltransferases (HATs), either by recruiting them to the site or enhancing their enzymatic activity, leading to the acetylation of H3K14 embopress.orgnih.gov.
Histone acetylation neutralizes the positive charge of the lysine residue, weakening the electrostatic interaction between the histone tail and the negatively charged DNA backbone. This relaxation of chromatin structure, from a condensed state (heterochromatin) to a more open state (euchromatin), increases the accessibility of DNA to transcription factors and the RNA polymerase machinery, ultimately leading to gene activation researchgate.net.
| Event | Key Molecules/Enzymes | Role of GTP | Effect on Chromatin | Final Outcome |
|---|---|---|---|---|
| Signal Activation | GPCRs, G-Proteins | Binds to and activates G-proteins. mycancergenome.org | No direct effect. | Initiation of a signaling cascade (e.g., MAPK). |
| Histone Phosphorylation | Histone Kinases (e.g., MSK1) | Can serve as a phosphate donor for the kinase reaction. nih.gov | Addition of a phosphate group to Histone H3 at Serine 10 (H3S10ph). embopress.org | "Marks" the chromatin for further modification. |
| Histone Acetylation (Crosstalk) | Histone Acetyltransferases (HATs) | Indirect; H3S10ph promotes HAT activity. nih.govresearchgate.net | Acetylation of Histone H3 at Lysine 14 (H3K14ac). | Neutralizes positive charge on histone tail. |
| Chromatin Remodeling | Nucleosome | None. | Weakened histone-DNA interaction; chromatin decondensation. researchgate.net | Increased accessibility of DNA. |
| Gene Transcription | RNA Polymerase, Transcription Factors | None. | Accessible promoter and gene body. | Activation of gene expression. |
Gtp in Specialized Biological Contexts
Guanosine (B1672433) Triphosphate Metabolism and Signaling in Bacterial Systems
In the bacterial domain, GTP-centric metabolic and signaling pathways are critical for survival, adaptation, and pathogenesis. Bacteria have evolved sophisticated mechanisms to utilize GTP levels as a key indicator of their physiological state, enabling them to respond to environmental cues and stresses.
GTPases, enzymes that bind and hydrolyze GTP, function as molecular switches in a wide array of cellular processes. In bacteria, both small Ras-like GTPases and larger G-domain GTPases are crucial regulators of cell polarity and signal transduction. frontiersin.orgnih.gov
A well-studied example is the regulation of motility in the rod-shaped bacterium Myxococcus xanthus. This bacterium utilizes a small Ras-like GTPase, MglA, and its cognate GTPase-activating protein (GAP), MglB, to control its directional movement. nih.govuni-marburg.de MglA, in its GTP-bound (active) state, localizes to the leading cell pole and promotes motility. uni-marburg.deplos.org MglB, on the other hand, localizes to the lagging pole and stimulates the hydrolysis of MglA-bound GTP to GDP, thereby inactivating it. uni-marburg.deembopress.org This dynamic interplay between MglA and MglB establishes a stable front-rear polarity axis, which can be rapidly inverted in response to environmental signals, allowing the bacterium to change its direction of movement. embopress.orgnih.govresearchgate.net The response regulator RomR also plays a role in this process by ensuring the correct polar localization of both MglA and MglB. plos.orgresearchgate.net
Another example of a small Ras-like GTPase involved in bacterial signaling is CvnD9 in Streptomyces coelicolor, which has been implicated in signal transduction pathways. nih.govimicams.ac.cnescholarship.org
Furthermore, large GTPases like FlhF, in conjunction with the ATPase FlhG, play a critical role in determining the location and number of flagella in many polarly flagellated bacteria, such as Vibrio species and Pseudomonas aeruginosa. nih.govelifesciences.orgresearchgate.net FlhF, an SRP-type GTPase, typically localizes to the cell pole and is essential for the proper placement of the flagellum. elifesciences.orgasm.orgnih.gov FlhG acts as a negative regulator, controlling the number of flagella. elifesciences.orgresearchgate.netasm.org The interplay between FlhF and FlhG ensures the correct flagellar pattern, which is crucial for bacterial motility and behavior. researchgate.netnih.gov
Bacteria have evolved a remarkable survival strategy known as persistence, where a subpopulation of cells enters a dormant, antibiotic-tolerant state. A key molecular mechanism governing this process is the "alarmone-GTP switch." asm.orgjmb.or.kr Alarmones are signaling molecules, most notably guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (B8577671) (ppGpp), collectively referred to as (p)ppGpp, that are synthesized in response to various stress conditions, including nutrient starvation. asm.orgfrontiersin.org
The synthesis of (p)ppGpp is primarily catalyzed by RelA/SpoT homolog (RSH) enzymes. jmb.or.krfrontiersin.org For instance, in Escherichia coli, RelA is activated by amino acid starvation, while SpoT, a bifunctional enzyme with both synthetase and hydrolase activity, responds to other stresses like fatty acid or carbon source limitation. elifesciences.org In many Gram-positive bacteria, such as Enterococcus faecalis, the bifunctional enzyme RelA is the major producer of (p)ppGpp during stress, while a small alarmone synthetase, RelQ, maintains basal levels during normal growth. asm.org
The accumulation of (p)ppGpp triggers a profound physiological shift known as the stringent response. A critical aspect of this response is the reduction of the intracellular GTP pool. (p)ppGpp inhibits enzymes involved in purine (B94841) biosynthesis, thereby curtailing GTP synthesis. This drop in GTP levels, coupled with the accumulation of (p)ppGpp, acts as a switch, slowing down essential cellular processes that are dependent on high GTP concentrations, such as ribosome production and DNA replication. This metabolic slowdown is a hallmark of the persister state, allowing bacteria to survive antibiotic treatment. asm.orgjmb.or.kr
Many pathogenic bacteria have developed sophisticated strategies to manipulate the GTPase signaling pathways of their host cells to promote invasion, survival, and proliferation. They achieve this by injecting effector proteins directly into the host cell cytoplasm, often via a type III secretion system (T3SS). cytoskeleton.commicrobiologyresearch.org These effectors can mimic the function of host regulatory proteins, such as guanine (B1146940) nucleotide exchange factors (GEFs), which activate GTPases, or GAPs, which inactivate them. microbiologyresearch.orgnih.gov
A classic example is the invasion of host cells by Salmonella species. Salmonella injects effector proteins like SopE and SopE2, which act as GEFs for the host's Rho-family GTPases, Rac1 and Cdc42. microbiologyresearch.orgnih.govplos.org The activation of Rac1 and Cdc42 leads to dramatic rearrangements of the host cell's actin cytoskeleton, resulting in the formation of membrane ruffles that engulf the bacterium and facilitate its entry into the cell. microbiologyresearch.orgnih.gov Another effector, SopB, indirectly contributes to the activation of these GTPases. plos.org Once inside the host cell, Salmonella secretes another effector, SptP, which has GAP activity for Rac1 and Cdc42. microbiologyresearch.orgnih.gov This inactivates the GTPases, restoring the host's cytoskeleton to its normal state and allowing the bacterium to establish a replicative niche within a specialized vacuole. nih.gov
Similarly, the obligate intracellular pathogen Chlamydia trachomatis manipulates host GTPases to ensure its survival. After entering the host cell, it resides within a membrane-bound compartment called an inclusion. Chlamydia secretes the effector protein InaC, which recruits host Arf GTPases to the inclusion membrane. cytoskeleton.com This recruitment helps to stabilize the inclusion and prevent its fusion with lysosomes, which would otherwise destroy the bacterium.
| Bacterial Pathogen | Effector Protein(s) | Host GTPase Target(s) | Molecular Mechanism | Outcome |
| Salmonella enterica | SopE, SopE2 | Rac1, Cdc42 | Guanine Nucleotide Exchange Factor (GEF) mimic | Actin rearrangement, membrane ruffling, bacterial invasion |
| Salmonella enterica | SptP | Rac1, Cdc42 | GTPase-Activating Protein (GAP) mimic | Restoration of host cytoskeleton after invasion |
| Salmonella enterica | SopB | Rac1, Cdc42, RhoG | Inositol phosphatase activity, indirect activation | Actin rearrangement, bacterial invasion |
| Campylobacter jejuni | (via CadF, FlpA) | Rac1 | Indirect activation via host GEFs (DOCK1, TIAM1) | Membrane ruffling, bacterial entry |
| Chlamydia trachomatis | InaC | Arf1, Arf4 | Recruitment to the inclusion membrane | Stabilization of the bacterial vacuole |
GTP-Binding Proteins in Plant Cell Biology
In plants, GTP-binding proteins are central to a multitude of processes that shape their growth, development, and ability to adapt to their environment. tandfonline.comresearchgate.net These proteins act as crucial signaling molecules, integrating various hormonal and environmental signals to control cellular functions. frontiersin.orgresearchgate.net
For instance, ROPs are key regulators of the intricate puzzle-piece shape of leaf epidermal pavement cells. frontiersin.org Different ROPs can have antagonistic functions in the same cell; for example, in Arabidopsis, AtROP2 and AtROP4 promote the formation of lobes, while AtROP6 is involved in creating indentations. frontiersin.org The plant hormone auxin is a key upstream signal that activates ROPs to control this aspect of cell morphogenesis. frontiersin.orgfrontiersin.org
ROP GTPases are also critically involved in plant responses to environmental stresses. usda.govmdpi.com They are implicated in signaling pathways that confer tolerance to various abiotic stresses, such as drought and salinity, and in responses to biotic stresses like pathogen attack. usda.govmdpi.com For example, ROP signaling is connected to the abscisic acid (ABA) signaling pathway, a major hormonal pathway that mediates responses to abiotic stress. mdpi.com By integrating these stress signals, ROPs help to modulate plant growth and development to ensure survival under challenging conditions. imicams.ac.cnusda.gov
Vesicular transport, the movement of molecules within a cell via membrane-bound vesicles, is also heavily reliant on GTP-binding proteins, particularly those of the ARF (ADP-ribosylation factor) and Rab families. tandfonline.comfrontiersin.orgnih.gov ARF GTPases are primarily involved in the budding of vesicles from a donor membrane. tandfonline.comfrontiersin.org In plants, Sar1, a Sar/Arf family member, is crucial for the formation of COPII-coated vesicles that transport cargo from the endoplasmic reticulum to the Golgi apparatus. frontiersin.orgbiologists.com
Guanosine Triphosphate in Specific Metabolic Pathways
Gluconeogenesis is a metabolic pathway that synthesizes glucose from non-carbohydrate precursors, a process vital for maintaining blood glucose levels during periods of fasting or low carbohydrate intake. wikipedia.org While many steps in gluconeogenesis are the reverse of glycolysis, there are three irreversible glycolytic reactions that must be bypassed by distinct enzymes. One of these critical bypass steps involves the conversion of oxaloacetate to phosphoenolpyruvate (B93156) (PEP), a reaction catalyzed by phosphoenolpyruvate carboxykinase (PEPCK). ebi.ac.ukwikipedia.org
Oxaloacetate + GTP → Phosphoenolpyruvate + GDP + CO₂
The use of GTP in this step, as opposed to ATP, is a distinguishing feature of this key regulatory point in gluconeogenesis. For the synthesis of one molecule of glucose from two molecules of pyruvate, two molecules of GTP are consumed in the PEPCK reaction. wikipedia.orglibretexts.org PEPCK exists in both cytosolic and mitochondrial isoforms, and the GTP-dependent reaction is a hallmark of the enzyme in eukaryotes. wikipedia.orgnih.gov The regulation of the PEPCK gene is a major control point for gluconeogenesis, and its activity is tightly linked to the availability of substrates and the energy status of the cell. wikipedia.orgnih.gov
This compound is the essential starting material for the biosynthesis of riboflavin (B1680620) (vitamin B2). frontiersin.orgresearchgate.netnih.govnih.gov The pathway, which is present in plants and many microorganisms but absent in humans, utilizes one molecule of GTP and two molecules of ribulose 5-phosphate to produce one molecule of riboflavin. researchgate.netnih.govnih.govfrontiersin.org This makes the enzymes of the riboflavin biosynthetic pathway potential targets for antimicrobial drugs. frontiersin.org
The first committed and rate-limiting step in this pathway is catalyzed by the enzyme GTP cyclohydrolase II. researchgate.netfrontiersin.orgmdpi.com This enzyme opens the imidazole (B134444) ring of GTP and cleaves off formate (B1220265) and pyrophosphate, resulting in the formation of 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinedione 5′-phosphate (DARPP). frontiersin.orgfrontiersin.orgmdpi.com
The pyrimidine (B1678525) derivative from GTP then undergoes a series of enzymatic reactions, including deamination, side chain reduction, and dephosphorylation, to form 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. researchgate.netnih.govnih.govmdpi.com This molecule then condenses with 3,4-dihydroxy-2-butanone 4-phosphate (derived from ribulose 5-phosphate) to yield 6,7-dimethyl-8-ribityllumazine (B135004). researchgate.netmdpi.com The final step, catalyzed by riboflavin synthase, involves the dismutation of two molecules of 6,7-dimethyl-8-ribityllumazine to produce one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, which is recycled back into the pathway. nih.govnih.govmdpi.com The entire guanine ring system and the ribityl side chain of riboflavin are thus derived from GTP. sci-hub.se
| Metabolic Pathway | Role of GTP | Key Enzyme | Initial Substrate | Product of GTP-Dependent Step |
|---|---|---|---|---|
| Gluconeogenesis | Provides the phosphate (B84403) group and the energy required for the conversion of oxaloacetate to phosphoenolpyruvate. wikipedia.orgquora.comwikipedia.org | Phosphoenolpyruvate carboxykinase (PEPCK). ebi.ac.ukwikipedia.org | Oxaloacetate. wikipedia.org | Phosphoenolpyruvate. wikipedia.org |
| Riboflavin Biosynthesis | Serves as the precursor molecule, providing the pyrimidine ring and ribityl side chain for the riboflavin structure. frontiersin.orgsci-hub.se | GTP cyclohydrolase II. researchgate.netfrontiersin.orgmdpi.com | This compound (GTP). frontiersin.orgresearchgate.netnih.govnih.gov | 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinedione 5′-phosphate (DARPP). frontiersin.orgfrontiersin.orgmdpi.com |
Advanced Methodologies for Investigating Guanosine Triphosphate Function
Genetically Encoded Fluorescent Guanosine (B1672433) Triphosphate Sensors (e.g., GEVALs)
Genetically encoded fluorescent sensors have revolutionized the study of intracellular signaling molecules by enabling real-time monitoring in living cells. For the detection of GTP, a series of sensors known as GEVALs (GTP evaluators) have been developed. nih.gov These sensors are fusion proteins that typically consist of a GTP-binding protein domain linked to a fluorescent protein, such as a circularly permuted yellow fluorescent protein (cpYFP). nih.gov The binding of GTP to the sensor protein induces a conformational change that alters the fluorescent properties of the attached fluorescent protein, allowing for a ratiometric assessment of GTP concentrations. nih.gov
The design of GEVALs is based on the principle that changes in intracellular GTP levels, even minor ones, can significantly impact the activity of various GTP-binding proteins, thereby influencing fundamental cellular activities like cell motility and invasion. nih.gov The ratiometric nature of these sensors provides an internally normalized response to fluctuations in GTP levels. nih.gov This technology has been successfully employed to detect spatio-temporal changes in GTP levels within living cells and holds promise for high-throughput screening of molecules that modulate intracellular GTP concentrations. nih.gov For instance, GEVALs have been utilized to track live GTP levels in neurons from aged Alzheimer's model mice, revealing age-dependent reductions in free/bound GTP levels in living hippocampal neurons. researchgate.netfoodandwine.com
| Sensor Type | Principle of Operation | Application Example |
| GEVALs | GTP binding to a bacterial G-protein domain (FeoB) fused with cpYFP causes a conformational change, leading to a ratiometric change in fluorescence. nih.gov | Monitoring spatio-temporal changes in GTP levels in living cells and for high-throughput screening of molecules affecting intracellular GTP. nih.gov |
| GNEPS | A fusion protein of a eukaryotic G-protein and cpYFP with distinct fluorescence spectra for its GTP-bound and GDP-bound states, enabling real-time monitoring of the GTP:GDP ratio. biorxiv.org | Monitoring spatiotemporal changes in the intracellular GTP:GDP ratio in various cell types and organelles in response to metabolic perturbations. biorxiv.org |
Cryo-Electron Microscopy in Structural Analysis of Guanosine Triphosphate-Bound Complexes
Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of large and flexible biomolecular complexes in their near-native states. americanpeptidesociety.org This method is particularly valuable for studying GTP-bound protein complexes, which are often transient and challenging to crystallize for X-ray crystallography. springernature.com By rapidly freezing samples in vitreous ice, cryo-EM preserves the natural conformations of these complexes, allowing for detailed structural analysis. americanpeptidesociety.org
Cryo-EM has been instrumental in elucidating the structures of various GTP-bound complexes, including G-protein-coupled receptors (GPCRs) in complex with their cognate G proteins. oup.comnih.gov These studies have provided critical insights into the mechanisms of GPCR activation and G protein signaling. researchgate.netyoutube.com For instance, cryo-EM structures have revealed the conformational changes that occur upon agonist binding and G protein engagement, leading to the exchange of guanosine diphosphate (B83284) (GDP) for GTP and subsequent G protein activation. nih.govresearchgate.net Furthermore, cryo-EM has been used to visualize GTP bound within the microtubule lattice, shedding light on the mechanism of GTP hydrolysis in microtubules and its role in microtubule dynamics. pnas.org The technique has also been applied to study the binding of small molecules, such as PET ligands, to pathological protein aggregates like tau paired helical filaments, revealing the location of GTP binding sites. researchgate.net
| Macromolecular Complex | Key Structural Insights from Cryo-EM |
| GPCR-G protein complexes | Visualization of the conformational changes in both the receptor and the G protein upon activation, including the opening of the nucleotide-binding pocket in the Gα subunit. oup.comnih.govresearchgate.net |
| Microtubules | Determination of the atomic interactions that catalyze GTP hydrolysis within the microtubule lattice, confirming the role of specific tubulin residues in this process. pnas.org |
| Tau paired helical filaments | Identification of the binding site for a GTP-derived PET ligand, revealing a stacked arrangement of the ligand spanning multiple rungs of the tau protofilament. researchgate.net |
Molecular Simulation Approaches for this compound Hydrolysis Mechanisms
This compound (GTP) hydrolysis is a fundamental biochemical reaction catalyzed by GTPase enzymes, which act as molecular switches in a vast array of cellular processes. nih.gov Understanding the precise mechanism of this reaction is crucial for deciphering the regulation of these cellular pathways. acs.orgnih.gov Molecular simulation approaches, particularly quantum mechanics/molecular mechanics (QM/MM) methods and molecular dynamics (MD) simulations, have become indispensable tools for investigating the intricate details of GTP hydrolysis at an atomic level. nih.govnih.gov
These computational methods allow researchers to model the reaction pathway, identify transition states, and calculate the energetic barriers associated with GTP hydrolysis. acs.orgnih.gov For example, simulations have been employed to study the hydrolysis mechanism in various GTPase systems, including the Arl3-RP2 protein complex, which is essential for the human vision cycle, and the elongation factor Tu (EF-Tu) on the ribosome. nih.govnih.gov These studies have helped to elucidate the roles of key amino acid residues, such as the conserved glutamine residue, in catalyzing the nucleophilic attack of a water molecule on the γ-phosphate of GTP. nih.govnih.gov Furthermore, molecular dynamics simulations have been used to explore the conformational changes in GTPases that are coupled to the hydrolysis reaction, providing insights into how the chemical energy released from GTP hydrolysis is converted into mechanical work. rsc.org
| Simulation Method | System Studied | Key Findings |
| QM/MM MD | Arl3-RP2 protein complex | Calculated the Gibbs energy profiles for GTP hydrolysis, suggesting a glutamine-assisted mechanism. nih.gov |
| MD and QM/MM | Elongation Factor Tu (EF-Tu) | Modeled the chemical step of GTP hydrolysis and investigated the role of the histidine side chain in the reaction. nih.gov |
| Classical MD | Ras-GAP system | Simulated the consequence of the GTP hydrolysis reaction to understand how chemical energy is converted into mechanical work. rsc.org |
Biochemical and Genetic Perturbation Studies of GTPases and Regulatory Proteins
Biochemical and genetic perturbation studies are fundamental to understanding the function and regulation of GTPases and their associated regulatory proteins, such as guanine (B1146940) nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). tandfonline.comnih.gov These approaches allow for the systematic manipulation of GTPase signaling pathways to dissect their roles in specific cellular processes.
Biochemical assays are employed to measure the intrinsic and GAP-stimulated GTP hydrolysis activity of GTPases, as well as the nucleotide exchange activity facilitated by GEFs. nih.gov A common biochemical technique is the pull-down assay, which uses the GTPase-binding domain of an effector protein to specifically isolate the active, GTP-bound form of a GTPase from cell lysates. thermofisher.com This allows for the quantification of changes in GTPase activation in response to various stimuli. thermofisher.com
Genetic perturbation techniques involve the manipulation of the genes encoding GTPases or their regulators. This can be achieved through methods such as gene knockout, knockdown using RNA interference, or the expression of dominant-negative or constitutively active mutants. nih.gov These genetic tools, often validated in mammalian cell-based assays, allow for the investigation of the physiological consequences of altered GTPase signaling. nih.gov More advanced strategies involve the use of small-molecule inhibitors that can acutely and reversibly block GTPase activity, or protein engineering approaches to create light-activated or chemically inducible GTPase systems for precise spatiotemporal control. nih.govresearchgate.net
| Perturbation Method | Principle | Application |
| Pull-down Assay | Utilizes the affinity of an effector protein's binding domain for the active, GTP-bound form of a GTPase to isolate it from cell lysates. thermofisher.com | Quantifying the levels of active GTPases in cells to study their activation in response to stimuli. thermofisher.com |
| Genetic Mutations (e.g., Q61L) | Introduction of specific mutations that lock the GTPase in a constitutively active state by abolishing GTP hydrolysis. nih.gov | Investigating the downstream signaling pathways and cellular functions regulated by a specific GTPase. nih.gov |
| Small-molecule Inhibitors | Chemical compounds that bind to and inhibit the function of GTPases or their regulatory proteins. nih.govresearchgate.net | Acutely perturbing GTPase signaling to study its role in dynamic cellular processes. nih.gov |
| Protein Engineering (e.g., PA-Rac1) | Creation of fusion proteins where the activity of a GTPase is controlled by an external stimulus, such as light. researchgate.net | Achieving precise spatiotemporal control over GTPase activation within living cells. researchgate.net |
Future Research Directions and Unanswered Questions in Guanosine Triphosphate Research
Elucidating Spatiotemporal Dynamics of Guanosine (B1672433) Triphosphate Levels and Gradients In Vivo
A critical frontier in GTP research is understanding its concentration and distribution in both time and space within a living cell. nih.govduke.edu Historically, GTP levels were measured from homogenized cell materials, providing only an average concentration and obscuring the complex subcellular organization. nih.govduke.edu This approach is insufficient to explain how GTP can simultaneously fuel ubiquitous processes like RNA and protein synthesis while also providing specificity in signaling pathways.
Recent technological advances have begun to shed light on this challenge. The development of genetically-encoded sensors, such as GTP Evaluators (GEVALs), allows for the visualization of free intracellular GTP in living cells. nih.gov These tools have revealed that GTP is not uniformly distributed but rather forms heterogeneous gradients, with distinct regions of high and low concentrations. nih.govduke.edu For instance, elevated GTP levels have been observed in the protrusions of invading cancer cells, suggesting that localized GTP production supports specific cellular activities like migration. nih.gov Similarly, studies on microtubule dynamics have utilized end-binding (EB) proteins, which preferentially bind to the GTP-tubulin cap of growing microtubules, as a proxy to investigate the spatiotemporal properties of GTP at a subcellular level. molbiolcell.org
Despite this progress, significant questions remain. The precise mechanisms that establish and maintain these GTP gradients are largely unknown. nih.gov Researchers hypothesize the existence of a "guanylosome," a metabolic complex of GTP-producing enzymes that assembles as needed to facilitate localized production, but the factors influencing its formation and location are yet to be fully elucidated. nih.gov Future research must focus on:
Developing higher-resolution and more sensitive in vivo sensors to map GTP dynamics with greater precision across different cellular compartments and microdomains.
Identifying the regulatory signals and structural components that govern the localized assembly and activity of GTP biosynthetic enzymes.
Understanding how different cellular states, such as proliferation, differentiation, and stress, impact the spatiotemporal control of GTP pools. nih.gov
Answering these questions is crucial for understanding how cells allocate this vital molecule to support specific functions and how dysregulation of these dynamics contributes to diseases like cancer. nih.gov
Comprehensive Mapping of Guanosine Triphosphate-Mediated Signaling Networks and Their Crosstalk
GTP is a master regulator of cellular signaling, primarily through its control of G-proteins, which act as molecular switches in a vast array of pathways. duke.edu These pathways govern everything from sensory perception and cell growth to cytoskeletal organization and intracellular transport. nih.govresearchgate.net While many individual GTP-mediated signaling pathways have been characterized, a comprehensive, integrated map of these networks and their extensive crosstalk is still lacking.
Signaling networks are not linear, isolated cascades; they are complex, interconnected webs. For example, signaling from integrins, which mediate cell adhesion, involves the activation of Rho family small GTPases, but this is also intricately linked with signaling from receptor tyrosine kinases (RTKs) through the Src family of kinases. biologists.com Similarly, the Toll-like receptor (TLR) signaling network, crucial for innate immunity, consists of a main pathway dependent on the adaptor protein MyD88, but also involves collateral subsystems that utilize small GTPases. researchgate.netnih.gov The outputs of these pathways are often determined by the integration of multiple signals, a phenomenon known as crosstalk.
Future research efforts must aim to:
Systematically identify all the proteins that interact with GTP-bound G-proteins (the "interactome") under various cellular conditions.
Map the connections between different G-protein families and other major signaling paradigms, such as those initiated by protein kinases and ubiquitin ligases.
Utilize systems biology and computational modeling approaches to understand the architecture and dynamic behavior of these integrated networks. researchgate.net For example, identifying bow-tie structures, where diverse inputs converge on a core set of regulators (like small GTPases) that then control a wide range of outputs, can reveal key points of control and potential fragility in the network. researchgate.netnih.gov
A complete map of GTP-mediated signaling will provide a powerful framework for understanding how cells process information and make decisions, and how perturbations in this network lead to disease.
Understanding Allosteric Regulation and Non-Canonical Interactions of this compound
The regulation of GTP-binding proteins is more complex than a simple on/off switch. Allosteric regulation, where binding at one site on a protein affects its activity at a distant site, is emerging as a critical mechanism for fine-tuning GTP-mediated processes. elifesciences.org
A prime example is the enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH), which is essential for the de novo synthesis of GTP. The activity of human IMPDH2 is allosterically regulated by both adenine (B156593) and guanine (B1146940) nucleotides binding to its regulatory Bateman domain. elifesciences.org This domain contains both canonical binding sites and a non-canonical site that is specific for GTP or GDP. elifesciences.org GTP binding to this third site stabilizes a "compressed," inhibited conformation of the enzyme, effectively creating a feedback loop to control its own production. elifesciences.org Similarly, allosteric sites have been identified in GTPases like Ras and Gsp1/Ran, where mutations far from the active site can profoundly alter their activity and signaling output by affecting the balance between their GDP- and GTP-bound states. biorxiv.orgnih.gov
Key unanswered questions in this area include:
What is the full extent of allosteric regulation across the entire family of GTP-binding proteins?
How do allosteric inputs from other molecules, in addition to nucleotides, integrate to control GTPase function in a cellular context?
Do non-canonical interactions, where GTP binds to proteins in unconventional ways or performs functions other than canonical signaling and metabolism, represent a widespread phenomenon? For instance, extracellular GTP has been shown to induce the release of exosomes from muscle satellite cells, suggesting novel signaling roles outside the cell. frontiersin.org
Exploring these intricate layers of regulation will reveal new principles of protein function and may uncover novel therapeutic targets for modulating GTP-dependent pathways. biorxiv.org
Development of Novel Chemical Biology Tools for this compound Research
Advancing our understanding of GTP's multifaceted roles is intrinsically linked to the development of new tools to study it. frontiersin.org Chemical biology offers powerful approaches to create molecular probes, sensors, and inhibitors that can dissect complex biological processes with high precision. frontiersin.org
Significant progress has already been made. As mentioned, genetically encoded FRET-based biosensors have been instrumental in visualizing GTP levels and the activation states of small GTPases in living cells. nih.govbiorxiv.org Other tools include:
Activity-based probes (ABPs): These are reactive molecules that covalently label active enzymes, providing a snapshot of enzymatic activity in complex biological samples. uni-freiburg.de Developing ABPs for the many enzymes involved in GTP metabolism and signaling could provide a powerful way to profile their activity in health and disease.
Chemical reporters: These are modified versions of natural molecules, such as amino acids or nucleotides, that can be incorporated into biomolecules through cellular metabolism. frontiersin.org Tagged versions of GTP or its precursors could be used to track their fate and identify new GTP-binding proteins.
Computational tools: New software like fingeRNAt is being developed to analyze non-covalent interactions between nucleic acids and ligands, which could be adapted to study the intricate interactions between GTP and its binding proteins in high-throughput. plos.org
The future of GTP research will depend on the continued innovation of such tools. There is a pressing need for:
Improved GTP sensors: Tools with faster kinetics, greater dynamic range, and the ability to be targeted to specific subcellular compartments are needed.
Selective chemical modulators: Highly specific, cell-permeable small molecules that can inhibit or activate specific GTP-binding proteins or enzymes in the GTP synthesis pathway are essential for functional studies and as potential therapeutic leads. uni-freiburg.de
Advanced proteomic techniques: Methods to globally and comprehensively map GTP-protein interactions and the post-translational modifications that regulate them will be crucial for building the network maps described in section 8.2. uni-freiburg.de
The interplay between chemical innovation and biological inquiry will undoubtedly accelerate discovery in the field, paving the way for a more complete understanding of this fundamental molecule. frontiersin.org
Q & A
Basic: What are the standard methodologies for quantifying GTP concentrations in cell lysates, and how do they differ in sensitivity?
Answer:
Quantifying GTP requires methods that distinguish it from structurally similar nucleotides (e.g., GDP, ATP). Common approaches include:
- Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high specificity by separating GTP based on retention time and mass-to-charge ratio. A validated protocol involves UV detection at 259 nm and gradient elution with ion-pairing reagents .
- Enzymatic Assays: GTP-specific enzymes (e.g., GTPase Rho) can be coupled to colorimetric or fluorometric reporters. For example, GTP hydrolysis can be measured via malachite green phosphate assays, but this requires stringent controls to exclude interference from ATP or other phosphates .
- Radiolabeling: Use of [γ-³²P]GTP in kinase or binding assays allows trace-level detection but necessitates specialized safety protocols .
Sensitivity hierarchy: LC-MS (nM range) > radiolabeling (pM) > enzymatic assays (µM).
Advanced: How can researchers resolve contradictory data on GTP-dependent protein activation in signaling pathways?
Answer:
Contradictions often arise from contextual factors (e.g., cell type, GTPase isoforms). Methodological strategies include:
- Buffer Optimization: Ensure Mg²⁺ concentrations (1–2 mM) stabilize GTP-binding conformations, as low Mg²⁺ promotes GDP dissociation, artificially inflating GTPase activity .
- Cross-Validation: Combine pull-down assays (e.g., GST-Rho-binding domain for active GTPases) with FRET-based biosensors to confirm spatial-temporal activation .
- Isoform-Specific Knockdowns: Use siRNA or CRISPR to isolate contributions of paralogs (e.g., KRAS vs. HRAS) in overlapping pathways .
- Data Normalization: Express GTPase activity relative to housekeeping proteins (e.g., GAPDH) to control for lysate quality .
Basic: What experimental controls are critical when studying GTP hydrolysis in vitro?
Answer:
- Negative Controls:
- Positive Controls:
- Interference Controls:
Advanced: How can researchers model GTP-dependent conformational changes in structural biology studies?
Answer:
- Cryo-EM with GTP analogs: Use GTPγS to trap transient states (e.g., tubulin polymerization intermediates). Tau protein studies show GTP-bound tubulin forms 36S rings, a prerequisite for microtubule assembly .
- Molecular Dynamics (MD) Simulations: Simulate GTP-binding pockets (e.g., in RAS proteins) to predict residues critical for GDP/GTP switching. Force fields like CHARMM36 parameterize GTP accurately .
- Hydrogen-Deuterium Exchange (HDX): Map solvent accessibility changes in GTPase domains upon nucleotide binding .
Advanced: What computational tools are available to predict GTP-binding sites in novel proteins?
Answer:
- Homology Modeling: Tools like SWISS-MODEL leverage conserved GTPase domains (e.g., P-loop motifs) from structures in the PDB .
- Machine Learning: Predictors like DeepSite use convolutional neural networks trained on electrostatic and geometric features of known GTP-binding pockets .
- Docking Software: AutoDock Vina screens GTP against candidate proteins but requires manual validation via mutagenesis (e.g., disrupting conserved Asp residues in binding pockets) .
Basic: How to validate the purity of synthetic GTP in enzymatic studies?
Answer:
- Thin-Layer Chromatography (TLC): Use silica plates with a mobile phase of ethanol:ammonium acetate (7:3). GTP migrates distinctively from GDP (Rf ≈ 0.45 vs. 0.30) .
- NMR Spectroscopy: ³¹P NMR detects phosphoanhydride peaks unique to GTP (δ ≈ -5 to -10 ppm) .
- Enzymatic Purity Tests: Incubate GTP with pyruvate kinase (ATP-generating system absent); contamination with ATP will produce aberrant signals .
Advanced: What strategies address off-target effects in GTP-affinity pulldown assays?
Answer:
- Competitive Elution: Pre-block beads with excess GDP or GTPγS to displace non-specific binders .
- Crosslinking Reagents: Use UV-activated crosslinkers (e.g., DSP) to stabilize transient interactions before lysis .
- Proteomic Profiling: Combine SILAC labeling with mass spectrometry to distinguish true interactors from background proteins .
Basic: What are the best practices for storing GTP solutions to prevent degradation?
Answer:
- Buffer Composition: Store in 20 mM Tris-HCl (pH 7.5) with 1 mM DTT at -80°C. Avoid freeze-thaw cycles; aliquot into single-use volumes .
- Stabilizers: Add 5 mM MgCl₂ to chelate free phosphate and inhibit hydrolysis .
- Quality Monitoring: Run TLC monthly to detect GDP formation .
Advanced: How to investigate GTP’s role in ribosome assembly using kinetic assays?
Answer:
- Stopped-Flow Fluorimetry: Monitor real-time GTP hydrolysis during ribosomal subunit association using mant-GTP (fluorescent analog) .
- Single-Molecule Imaging: TIRF microscopy tracks GTP-dependent conformational changes in initiation factors (e.g., eIF2) .
- Kinetic Modeling: Fit data to Michaelis-Menten equations to derive and for GTPase activity .
Advanced: What statistical approaches reconcile variability in GTPase activity across biological replicates?
Answer:
- Mixed-Effects Models: Account for batch effects (e.g., lysate preparation dates) using tools like lme4 in R .
- Bootstrap Resampling: Estimate confidence intervals for and in enzyme kinetics .
- Meta-Analysis: Aggregate data from public repositories (e.g., BRENDA) to identify consensus values for GTPase parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
